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  • Product: D-Glucaric acid, aluminium salt
  • CAS: 84864-58-4

Core Science & Biosynthesis

Foundational

Crystal structure and coordination chemistry of D-glucaric acid aluminium salt

The Coordination Architecture of D-Glucaric Acid Aluminium Salts: A Structural and Mechanistic Whitepaper Executive Summary The coordination chemistry of hard metal ions with polyhydroxylated dicarboxylic acids represent...

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Author: BenchChem Technical Support Team. Date: April 2026

The Coordination Architecture of D-Glucaric Acid Aluminium Salts: A Structural and Mechanistic Whitepaper

Executive Summary

The coordination chemistry of hard metal ions with polyhydroxylated dicarboxylic acids represents a critical frontier in bioinorganic chemistry, drug development, and advanced materials science. D-glucaric acid (saccharic acid), a highly functionalized aldaric acid, serves as an exceptional chelator for Aluminum(III). This whitepaper provides an in-depth technical analysis of the crystal structure, solution-state speciation, and thermodynamic assembly of the D-glucaric acid aluminium salt. By bridging crystallographic data with Density Functional Theory (DFT) and field-proven synthetic methodologies, this guide equips researchers with the mechanistic insights required to synthesize, isolate, and validate these complex binuclear architectures.

The Al(III)–Aldaric Acid Coordination Paradigm

Aluminum(III) is a quintessential "hard" Lewis acid, characterized by a small crystal radius (0.675 Å) and a high charge density, which dictates a strong thermodynamic preference for negatively charged, hard oxygen donors[1]. In biological and synthetic systems, Al(III) typically adopts a coordination number of VI, forming octahedral geometries[1].

D-glucaric acid is a six-carbon aldaric acid featuring two terminal carboxylic acid groups and four secondary hydroxyl groups. In its crystalline state, the uncoordinated acid adopts a bent conformation to alleviate destabilizing eclipsed 1,3-hydroxyl interactions[2]. When introduced to Al(III), the molecule's oxygen-rich backbone provides a highly flexible, multi-dentate chelation platform. However, the exact coordination mode is highly sensitive to the protonation state of the ligand, which is governed by the pH of the environment.

Crystallographic Architecture of the Dimeric Core

The definitive structural elucidation of the Al(III)-glucarate system was achieved through the isolation and X-ray crystallographic characterization of the solid potassium salt, formulated as K₂[[Al(LH₋₂)(H₂O)]₂]·H₂O [3].

In this formula, the neutral D-glucaric acid is denoted as H₂L. The notation LH₋₂ indicates a highly deprotonated state where the ligand has lost four protons in total: two from the terminal carboxylic acids, and two from the secondary hydroxyl groups.

The crystal structure reveals a remarkable binuclear (dimeric) assembly driven by specific regioselective coordination:

  • Hexacoordination: Each Al(III) center is hexacoordinated, achieving an octahedral geometry completed by a coordinated water molecule[3].

  • Asymmetric α-Hydroxyl Participation: The two alcoholic hydroxyl groups located alpha (α) to the terminal carboxylates actively participate in metal binding, but they do so asymmetrically.

  • The μ₂-Alkoxo Bridge: One of the deprotonated α-hydroxyl groups coordinates in a terminal fashion to a single Al(III) ion, while the second α-alkoxo group acts as a μ₂-bridge, linking two adjacent Al(III) centers[3]. This bridging motif is the structural linchpin that stabilizes the [[Al(LH₋₂)(H₂O)]₂]²⁻ dimeric anion.

Solution-State Speciation and DFT Insights

The solid-state architecture is not merely a crystallization artifact; detailed ESI-MS and NMR studies confirm that the dimeric complex retains its structural integrity in aqueous solution[3].

The assembly of this complex is a strictly pH-dependent thermodynamic process. At highly acidic pH, Al(III) exists primarily as the [Al(H₂O)₆]³⁺ solvate[1]. As the pH is raised to ~3.0, the terminal carboxylates deprotonate and coordinate to the metal. Between pH 4.0 and 5.0, the Lewis acidity of the coordinated Al(III) lowers the pKa of the adjacent α-hydroxyl groups, triggering their deprotonation. This loss of protons allows the alkoxo oxygens to outcompete bulk water and hydroxide ions, driving the dimerization process to prevent the precipitation of insoluble Al(OH)₃[1].

Density Functional Theory (DFT) calculations on the [[Al(LH₋₂)(H₂O)]₂]²⁻ ion have provided a quantum-mechanical rationale for this stability, revealing that multiple molecular orbitals actively participate in delocalizing electron density across the bridging oxygen atoms and the highly charged Al(III) centers[3].

CoordinationLogic N1 Free Species Al3+ + H2L N2 Monomer [Al(L)]+ N1->N2 pH > 2 Carboxylate Binding N3 Deprotonated Monomer [Al(LH-1)] N2->N3 pH ~3.5 Terminal α-OH Loss N4 Dimeric Core [[Al(LH-2)(H2O)]2]2- N3->N4 pH 4-5 Bridging α-OH Loss

Figure 1: pH-dependent speciation and structural evolution of the Al(III)-glucarate complex.

Quantitative Summary of Coordination Parameters

To facilitate rapid comparison for assay development and computational modeling, the critical structural and speciation parameters of the Al(III)-glucarate system are summarized below.

Table 1: Structural and Speciation Parameters of Al(III)-D-Glucarate Complexes

ParameterValue / Description
Metal Center (Lewis Acid) Al(III) (Crystal radius: 0.675 Å, Hard character)
Ligand (Lewis Base) D-Glucaric acid (H₂L, C₆H₁₀O₈)
Dominant Solid-State Species K₂[[Al(LH₋₂)(H₂O)]₂]·H₂O
Coordination Geometry Hexacoordinated (Octahedral)
Bridging Motif μ₂-alkoxo bridge (via deprotonated α-OH)
Dimerization pH Threshold pH 4.0 – 5.0
Ligand Deprotonation State LH₋₂ (4 protons lost: 2x COOH, 2x α-OH)

Experimental Methodologies: A Self-Validating Approach

As an application scientist, executing these syntheses requires strict control over reaction thermodynamics. The following protocols are designed as self-validating systems to ensure structural fidelity.

Protocol 1: Synthesis of the D-Glucaric Acid Ligand

Causality: Nitric acid acts as a strong oxidizing agent capable of converting both the aldehyde (C1) and primary alcohol (C6) of D-glucose into carboxylic acids. Sodium nitrite acts as an essential radical initiator[4].

  • Oxidation Initiation: Add 0.5 mol of D-glucose and 1.45 mmol of NaNO₂ slowly over 20 minutes to 128 mL of 65% HNO₃ previously heated to 60 °C[4].

  • Thermal Control (Critical): Maintain the reaction strictly between 55–60 °C for 1 hour[4]. Validation: A drop below 50 °C stalls the oxidation (yielding gluconic acid), while exceeding 65 °C causes irreversible carbon-chain cleavage.

  • Neutralization: Cool the mixture to ambient temperature. Gradually add 45% KOH solution until the pH exceeds 9.0[4].

  • Precipitation: Cool the solution to 20 °C and carefully back-titrate with 70% HNO₃ to exactly pH 3.4[4]. Validation: pH 3.4 is the thermodynamic sweet spot for precipitating potassium acid glucarate. Confirm the precipitate's identity via FT-IR (C=O stretch at ~1720 cm⁻¹).

Protocol 2: Synthesis and Isolation of K₂[[Al(LH₋₂)(H₂O)]₂]·H₂O

Causality: Al(III) is highly susceptible to hydrolysis. By carefully titrating KOH in the presence of the ligand, the α-hydroxyl groups are deprotonated, allowing them to outcompete hydroxide ions for the Al(III) coordination sphere and form the stable dimer[3].

  • Solubilization: Dissolve 10 mmol of potassium acid glucarate in 50 mL of deionized water.

  • Metal Addition: Add an equimolar amount (10 mmol) of Aluminum chloride hexahydrate (AlCl₃·6H₂O) under continuous stirring.

  • pH-Driven Dimerization: Gradually titrate the solution with 0.1 M KOH until the pH stabilizes between 4.0 and 5.0. Validation: The solution must remain optically clear. If turbidity appears, it indicates Al(OH)₃ precipitation due to localized pH spikes (titration was too fast).

  • Crystallization: Allow the clear solution to slowly evaporate at room temperature over several days.

  • Harvesting: Collect the resulting K₂[[Al(LH₋₂)(H₂O)]₂]·H₂O crystals, wash with cold ethanol, and dry under vacuum. Validation: Analyze the reconstituted crystals via ESI-MS in negative ion mode; the presence of the [[Al(LH₋₂)(H₂O)]₂]²⁻ peak confirms the dimeric core[3].

SynthesisWorkflow A D-Glucose (Precursor) B HNO3 / NaNO2 Oxidation (55-60 °C, 1h) A->B Oxidation of C1/C6 C D-Glucaric Acid (H2L) B->C pH Adjustment & Isolation D AlCl3 Addition (Aqueous) C->D Solubilization E pH Titration (pH 4-5) (KOH Addition) D->E Deprotonation of α-OH F Dimerization [[Al(LH-2)(H2O)]2]2- E->F Bridging Coordination G Crystallization K2[[Al(LH-2)(H2O)]2]·H2O F->G Slow Evaporation

Figure 2: Workflow and complexation pathway for synthesizing the Al(III)-D-glucarate dimer.

References

  • A Review on Coordination Properties of Al(III) and Fe(III) toward Natural Antioxidant Molecules: Experimental and Theoretical Insights - nih.gov 1

  • Biobased Chemistry and Technology: Derivatives of Aldaric acids as Key Intermediates for Sustainable Products and Materials - polimi.it 2

  • Impact of the Three-Dimensional Arrangements of Polyhydroxylated Crosslinkers on the Resulting Properties of Chitosan-Based Hydrogels - mdpi.com4

  • AlIII ion complexes of saccharic acid and mucic acid: a solution and solid-state study - nih.gov 3

Sources

Exploratory

Physicochemical Characterization and Application Workflows of D-Glucaric Acid Aluminium Salt: A Technical Whitepaper

Executive Summary As a Senior Application Scientist specializing in metallo-organic complexes, I approach the physicochemical characterization of metal-organic salts not merely as an exercise in data collection, but as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in metallo-organic complexes, I approach the physicochemical characterization of metal-organic salts not merely as an exercise in data collection, but as a foundational step in predictive engineering. The complexation of D-glucaric acid with aluminum—yielding D-glucaric acid aluminium salt (CAS: 84864-58-4)—represents a highly specific thermodynamic system. This whitepaper provides an in-depth technical analysis of its structural properties, coordination mechanics, and validated experimental workflows, designed specifically for researchers in drug development and materials science.

Structural and Physicochemical Profiling

Aluminum glucarate is not a simple ionic salt; it is a complex coordination compound where the Al³⁺ cation interacts with multidentate D-glucaric acid ligands. Its exceptionally high topological polar surface area and extensive hydrogen-bonding network dictate its profound hygroscopicity and solubility profile . Understanding these baseline metrics is critical for predicting its behavior in both industrial formulations, such as advanced hydroxydicarboxylate builders , and complex biological matrices.

Table 1: Quantitative Physicochemical Properties

Physicochemical PropertyValueCausality / Technical Significance
Molecular Formula C₁₈H₂₇AlO₂₄Indicates a 1:3 Aluminum to Glucarate coordination sphere, fully saturating the Al³⁺ valency.
Molecular Weight 654.4 g/mol High molecular mass impacts diffusion rates and bioavailability in biological matrices.
Topological Polar Surface Area 475 ŲExtremely high polarity dictates strict hydrophilicity and prevents passive lipid bilayer diffusion.
H-Bond Donors / Acceptors 15 / 24Facilitates extensive hydration networks, ensuring rapid dissolution in aqueous environments.
Rotatable Bonds 12Confers high conformational flexibility, allowing the active metabolite to adapt to enzyme active sites.
Mechanistic Insights: Coordination Chemistry and Stability

The interaction between aluminum and polyhydroxy carboxylic acids is strictly pH-dependent. The Al³⁺ ion, acting as a hard Lewis acid, exhibits a strong affinity for the oxygen-rich carboxylate and hydroxyl groups (hard Lewis bases) of the glucarate backbone.

Causality in Coordination: At a low pH (< 3.0), the carboxylate groups remain protonated, which sterically and electrostatically limits coordination. As the pH approaches 4.0–6.0, the deprotonation of the terminal carboxylate groups initiates complexation. Furthermore, the adjacent α-hydroxyl groups actively participate in the coordination sphere, undergoing metal-induced deprotonation to form highly stable, entropy-driven chelate rings. This specific structural arrangement effectively shields the aluminum core, preventing the precipitation of insoluble aluminum hydroxides—a common failure point in Al-based chemical formulations .

Speciation A D-Glucaric Acid (Aqueous) C Stoichiometric Mixing (pH 4.0 - 6.0) A->C B Aluminium Salt (AlCl3) B->C D Al-Glucarate Complex (Coordination via COO- & OH) C->D pH Adjustment E FTIR Validation (Self-Validating Step) D->E Crystallization F Purified Aluminium D-Glucarate E->F Confirmed Purity

Fig 1. Step-by-step synthesis and validation workflow for Aluminium D-Glucarate.

Pharmacological Relevance: Phase II Detoxification Modulation

In the realm of drug development, D-glucaric acid derivatives are heavily investigated for their capacity to modulate Phase II detoxification pathways. Upon systemic administration, glucarate salts exist in thermodynamic equilibrium with D-glucaro-1,4-lactone, a potent competitive inhibitor of the enzyme β-glucuronidase.

Causality in Pharmacokinetics: β-glucuronidase, an enzyme expressed in the gut microbiome and various mammalian tissues, cleaves glucuronic acid from xenobiotics. This cleavage allows toxins, carcinogens, and metabolized drugs to be reabsorbed into the bloodstream via enterohepatic circulation. By competitively inhibiting this enzyme, the active lactone metabolite derived from aluminum glucarate facilitates the uninterrupted biliary and renal excretion of toxic glucuronide conjugates, effectively enhancing systemic clearance and preventing toxicity .

BioMechanism A Toxins / Xenobiotics B Hepatic Glucuronidation (Phase II) A->B C Glucuronide Conjugate B->C D Normal Excretion C->D Clearance E β-Glucuronidase (Gut / Tissues) C->E Enzymatic Cleavage F Toxin Reabsorption E->F De-conjugation F->A Recirculation G Aluminium D-Glucarate H D-Glucaro-1,4-Lactone G->H Metabolic Conversion H->E Competitive Inhibition

Fig 2. Inhibition of β-glucuronidase by D-glucarate preventing toxin reabsorption.

Experimental Protocols
Protocol 1: Controlled Synthesis and Speciation of Aluminium D-Glucarate

Objective: To synthesize high-purity aluminum glucarate with an embedded self-validating spectroscopic checkpoint. Causality: Controlling the stoichiometric ratio and pH is paramount. A 1:3 (Al:Glucarate) ratio ensures full saturation of the aluminum coordination sphere, preventing the formation of polymeric Al-O-Al bridges that lead to amorphous, insoluble byproducts.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 0.3 M of D-glucaric acid (potassium or sodium salt) in 100 mL of deionized water under continuous magnetic stirring at 25°C.

  • Metalation: Slowly add 0.1 M of an aluminum precursor (e.g., AlCl₃·6H₂O) dropwise to the solution. Crucial: Slow addition prevents localized supersaturation and premature precipitation.

  • pH-Controlled Coordination: Monitor the pH continuously. Utilize 0.1 M NaOH to titrate the solution to a precise pH of 5.5. Causality: Maintaining pH 5.5 ensures the deprotonation of carboxylate groups for optimal Al³⁺ coordination while remaining below the threshold (pH > 7.0) where Al(OH)₃ precipitates.

  • Crystallization and Washing: Allow the solution to age for 24 hours at 4°C to promote the crystallization of the aluminum glucarate complex. Filter the precipitate and wash with cold ethanol to remove unreacted precursors.

  • Self-Validation System (FTIR): Before proceeding to application, subject the dried powder to Fourier-Transform Infrared (FTIR) spectroscopy.

    • Validation Criterion: Successful coordination is confirmed if the asymmetric carboxylate stretch shifts from ~1720 cm⁻¹ (free acid) to ~1610 cm⁻¹ (coordinated carboxylate). If the peak remains at 1720 cm⁻¹, the reaction failed to coordinate, and the pH calibration must be audited.

Protocol 2: Biological Assay for β-Glucuronidase Inhibition

Objective: To quantify the inhibitory efficacy of the synthesized aluminum glucarate on β-glucuronidase activity. Causality: Evaluating the conversion of the prodrug (glucarate) to the active inhibitor (lactone) requires a controlled enzymatic environment that mimics physiological conditions.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8) to simulate intestinal pH. Dissolve the synthesized aluminum glucarate to create a concentration gradient (10 µM to 1 mM).

  • Enzyme and Substrate Addition: Add 50 µL of bovine liver β-glucuronidase (100 U/mL) to each well of a 96-well microplate. Introduce 100 µL of the aluminum glucarate solutions and incubate at 37°C for 15 minutes to allow for lactone conversion and enzyme binding.

  • Reaction Initiation: Add 50 µL of the chromogenic substrate, p-nitrophenyl glucuronide (pNPG, 2 mM).

  • Self-Validation System (Spectrophotometry): Measure the absorbance at 405 nm every 5 minutes for 30 minutes.

    • Validation Criterion: The assay must include a positive control using pure D-glucaro-1,4-lactone. The inhibition curve of the aluminum glucarate must demonstrate a dose-dependent reduction in absorbance (indicating reduced p-nitrophenol release) that parallels the positive control. If the positive control fails to inhibit, the enzyme batch is degraded and the assay must be voided.

References
  • PubChem. "d-glucaric acid, aluminium salt | C18H27AlO24 | CID 44150588". National Center for Biotechnology Information.[Link]

  • Ecolab USA Inc. "Development of an aluminum hydroxydicarboxylate builder". Justia Patents.[Link]

  • National Institutes of Health (PMC). "Adsorption of aliphatic polyhydroxy carboxylic acids on gibbsite: pH dependency and importance of adsorbate structure". National Center for Biotechnology Information.[Link]

  • Ontosight AI. "Diammonium D-Glucarate Health Benefits and Biological Properties". Ontosight.[Link]

Foundational

Molecular weight and solubility profile of aluminum D-glucarate

The Physicochemical Dynamics of Aluminum D-Glucarate: Molecular Weight, Stoichiometry, and Solubility Profiles Executive Summary In the landscape of formulation science and drug development, metal-ligand complexes of hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

The Physicochemical Dynamics of Aluminum D-Glucarate: Molecular Weight, Stoichiometry, and Solubility Profiles

Executive Summary

In the landscape of formulation science and drug development, metal-ligand complexes of hydroxycarboxylic acids play a pivotal role as chelators, bioavailability enhancers, and controlled-release matrices. While calcium and potassium salts of D-glucaric acid (saccharic acid) are widely documented, Aluminum D-glucarate remains a highly specialized compound. This whitepaper provides an in-depth technical analysis of the molecular weight variations, structural stoichiometry, and thermodynamic solubility profile of Aluminum D-glucarate. Designed for research scientists and formulation engineers, this guide establishes a self-validating analytical framework for characterizing this complex.

Structural Chemistry and Molecular Weight Dynamics

D-glucaric acid is a highly oxidized aldaric acid containing two carboxylic acid groups and four hydroxyl groups. When complexed with aluminum (Al³⁺), the resulting stoichiometry is highly dependent on the pH of the synthesis environment and the degree of ligand deprotonation. This leads to two primary stoichiometric forms documented in chemical registries, each with distinct molecular weights and structural behaviors.

1.1 The 1:3 Mono-Aluminum Complex (CAS: 84864-58-4) When D-glucaric acid is mono-deprotonated (C₆H₉O₈⁻), three ligands coordinate with a single Al³⁺ ion. This yields the formula C₁₈H₂₇AlO₂₄. According to computational chemical databases, this specific stoichiometric arrangement has a molecular weight of 654.4 g/mol and an exact monoisotopic mass of 654.07 Da[1]. The presence of 15 hydrogen bond donors and 24 hydrogen bond acceptors in this massive coordination sphere results in a high Topological Polar Surface Area (TPSA) of 475 Ų[1].

1.2 The 2:3 Dialuminum Tris(D-glucarate) Complex (CAS: 84878-15-9) Under more alkaline conditions, D-glucaric acid undergoes double deprotonation to form the true glucarate dianion (C₆H₈O₈²⁻). To achieve charge neutrality with Al³⁺, the complex forms a 2:3 lattice: Al₂(C₆H₈O₈)₃. This dialuminum complex has a calculated molecular weight of 678.32 g/mol .

Quantitative Data Summary
Physicochemical ParameterMono-Aluminum D-GlucarateDialuminum Tris(D-glucarate)
CAS Registry Number 84864-58-484878-15-9
Stoichiometry (Al:Ligand) 1:32:3
Ligand State Mono-deprotonatedDi-deprotonated
Chemical Formula C₁₈H₂₇AlO₂₄Al₂(C₆H₈O₈)₃
Molecular Weight 654.4 g/mol 678.32 g/mol
Exact Mass 654.07 Da678.02 Da
Topological Polar Surface Area 475 Ų~550 Ų

The Solubility Profile: Thermodynamics and Causality

The solubility of D-glucarate salts varies drastically depending on the coordinating metal. For instance, Calcium D-glucarate is notoriously insoluble in water due to a highly stable, tightly packed crystalline lattice[2]. In stark contrast, Aluminum D-glucarate exhibits moderate to high aqueous solubility, making it highly valuable as a water-soluble hydroxydicarboxylate builder and corrosion inhibitor in aqueous systems[3].

The Causality of High Solubility: The dissolution of a salt is a thermodynamic competition between the lattice enthalpy (the energy required to break the solid crystal) and the hydration enthalpy (the energy released when ions interact with water).

  • High Charge Density: The Al³⁺ ion possesses an exceptionally high charge density, which strongly polarizes surrounding water molecules, resulting in a massive, exothermic hydration enthalpy.

  • Extensive Hydrogen Bonding: The glucarate ligand's uncoordinated hydroxyl groups act as a hydrophilic scaffold.

  • Overcoming Lattice Energy: The combined hydration energy of the Al³⁺ core and the extensive hydrogen bonding of the glucarate ligands easily overcomes the lattice energy. In formulated alkaline environments, aluminum glucarate dissolves readily to form soluble hydroxydicarboxylate complexes[3].

G A Aluminum (Al3+) High Charge Density C Solid Lattice (Al-Glucarate) A->C Ionic Bonds B D-Glucarate Ligands Extensive OH Groups B->C Coordination D Aqueous Solvation (Hydration Shell) C->D + H2O E Highly Soluble Complexes D->E Hydration > Lattice Energy

Mechanism of Aluminum D-glucarate lattice formation and aqueous solvation.

Experimental Workflow: Self-Validating Solubility & MW Profiling

To accurately determine the intrinsic solubility and confirm the molecular weight of Aluminum D-glucarate, researchers must account for the risk of incongruent dissolution—where the metal and the ligand dissolve at different rates due to the precipitation of secondary phases like aluminum hydroxide.

Step-by-Step Methodology

Step 1: Solid-State Equilibration (Shake-Flask Method)

  • Add an excess amount (e.g., 500 mg) of Aluminum D-glucarate powder to 10 mL of Type I ultrapure water in a tightly sealed borosilicate glass vial.

  • Adjust the initial pH to 5.5 using dilute HCl or NaOH to prevent the premature precipitation of Al(OH)₃.

  • Agitate the suspension in a thermostatic shaker at 25.0 ± 0.1 °C for 72 hours to ensure true thermodynamic equilibrium.

Step 2: Phase Separation

  • Transfer the suspension to an ultracentrifuge tube and spin at 50,000 × g for 30 minutes. This critical step forces any suspended nano-colloids into the pellet, preventing artificially inflated solubility readings.

  • Carefully decant the supernatant and filter it through a 0.1 µm PTFE syringe filter.

Step 3: Orthogonal Quantification (The Self-Validation Step)

  • Ligand Quantification (HPLC-RID): Inject the diluted supernatant into an HPLC equipped with a Refractive Index Detector and an organic acid column (e.g., Aminex HPX-87H). Quantify the D-glucarate concentration against a standard curve.

  • Metal Quantification (ICP-OES): Acid-digest a separate aliquot of the supernatant with 2% HNO₃ and analyze via Inductively Coupled Plasma Optical Emission Spectroscopy to determine the exact Al³⁺ concentration.

  • Causality Check: Calculate the molar ratio of Al to Glucarate. If the ratio matches the theoretical stoichiometry (1:3 or 2:3), the dissolution is congruent, and the calculated solubility is valid.

Step 4: Molecular Weight Confirmation

  • Subject the supernatant to Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI).

  • Operate in negative ion mode to identify the free glucarate mass (m/z ~209) and positive ion mode to identify the intact solvated aluminum complexes, confirming the exact mass of 654.07 Da or 678.02 Da.

Workflow S1 Equilibration (Shake-Flask, 72h) S2 Phase Separation (Ultracentrifugation) S1->S2 S3 Ligand Quant (HPLC-RID) S2->S3 S4 Metal Quant (ICP-OES) S2->S4 S5 MW Confirmation (LC-MS / ESI) S2->S5 S6 Validated Solubility & MW Profile S3->S6 Ratio Check S4->S6 Ratio Check S5->S6

Self-validating workflow for determining intrinsic solubility and molecular weight.

Implications for Drug Development and Formulation

Understanding the precise molecular weight and solubility of Aluminum D-glucarate is critical for its application in pharmaceuticals and industrial chemistry. While systemic exposure to aluminum in parenteral formulations is strictly regulated—for example, the FDA mandates an aluminum limit of 400 mcg/L in calcium gluconate injections to prevent CNS toxicity[4]—the unique physicochemical properties of Aluminum D-glucarate make it an exceptional candidate for non-systemic applications.

Because D-glucarate (saccharate) is a natural product of glucose metabolism with no significant toxicological concern[4], formulating it with aluminum creates highly soluble, stable complexes that can be utilized as advanced builders in detergents[3], topical astringents, or localized chelating agents where controlled, congruent dissolution is required.

References

  • PubChem. "d-glucaric acid, aluminium salt | C18H27AlO24 | CID 44150588". National Institutes of Health (NIH).[Link]

  • Google Patents. "US20150191549A1 - Hydroxycarboxylic acids and salts".
  • FDA AccessData. "Application Number: 208418Orig1s000 - Pharmacology Review". U.S. Food and Drug Administration.[Link]

  • Justia Patents. "Development of an aluminum hydroxydicarboxylate builder". [Link]

Sources

Exploratory

Spectroscopic Characterization of D-Glucaric Acid Aluminium Salt: An In-Depth Technical Guide

Executive Summary D-glucaric acid (D-saccharic acid) is a highly functionalized aldaric acid featuring terminal carboxylate groups and four secondary hydroxyl groups. Its ability to act as a chelating polyolato ligand ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-glucaric acid (D-saccharic acid) is a highly functionalized aldaric acid featuring terminal carboxylate groups and four secondary hydroxyl groups. Its ability to act as a chelating polyolato ligand makes it a critical molecule in drug development, environmental remediation, and materials science[1][2]. The complexation of D-glucaric acid with Aluminum(III)—a strong, hard Lewis acid—yields highly stable, pH-dependent coordination compounds. This whitepaper provides a comprehensive, self-validating framework for the synthesis, isolation, and rigorous spectroscopic characterization of D-glucaric acid aluminium salts, emphasizing the causality behind experimental workflows and structural speciation.

Mechanistic Principles of Al(III)-Glucarate Coordination

The structural chemistry of Al(III)-glucarate complexes is governed by the polyfunctionality of the ligand and the high charge density of the Al(III) ion.

Causality of Binding Site Selection: In aqueous solutions, the stability of these complexes increases dramatically when the carbohydrate operates as a multiply deprotonated polydentate ligand[1]. Structural analyses reveal that both α-hydroxycarboxylate moieties of D-glucaric acid act as the primary chelation sites[1].

  • Metal-Promoted Deprotonation: Because Al(III) is a strong Lewis acid, its coordination lowers the pKa of the ligand's hydroxyl protons. Consequently, deprotonation occurs not only at the carboxylate groups but also at both α-hydroxy functions, even in mildly acidic environments[1][3].

  • Steric Constraints: The central hydroxyl functions at the 3,4-positions are sterically hindered and are structurally restricted from participating in metal coordination in mononuclear species[1].

Speciation Low Acidic (pH < 4) Free Ligand Mid Neutral (pH 4-8) Mononuclear Chelates Low->Mid Deprotonation High Alkaline (pH > 8) Dinuclear Complexes Mid->High Dimerization

pH-dependent speciation and coordination logic of Al(III)-glucarate complexes.

In hyperalkaline solutions (e.g., pH > 11), the speciation shifts dramatically. Al(III) forces the D-glucaric acid ligand to adopt a specific conformation where all coordinating alkoxido functions point in the same direction, resulting in the formation of highly stable, C2-symmetric dinuclear sandwich-type complexes[1].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the characterization of metal-sugar complexes must be treated as a self-validating system. Relying on a single spectroscopic method is insufficient due to complicated chemical exchange processes between the free ligand and the bound molecules[4]. Therefore, pH-potentiometry must be coupled with multinuclear NMR and FTIR spectroscopy.

Synthesis and Isolation Workflow

Step-by-Step Protocol:

  • Precursor Preparation: Dissolve 10.0 mmol of D-glucaric acid potassium salt in 50 mL of ultra-pure deionized water (18.2 MΩ·cm) under a nitrogen atmosphere to prevent carbonate interference.

  • Metal Addition: Slowly add 10.0 mmol of AlCl₃·6H₂O under continuous magnetic stirring.

  • pH-Controlled Equilibration: The Lewis acidity of Al(III) will cause an immediate pH drop. Titrate the solution dropwise with 0.1 M NaOH to the target pH (e.g., pH 6.5 for mononuclear species).

    • Causality: Rapid base addition causes localized spikes in pH, leading to the irreversible kinetic precipitation of Al(OH)₃. Slow titration ensures the system remains on the thermodynamic pathway toward the Al(III)-glucarate complex[2][4].

  • Maturation: Stir the solution for 24 hours at 25 °C to allow complicated chemical exchange processes to reach thermodynamic equilibrium[4].

  • Isolation: Lyophilize the equilibrated solution to obtain a microcrystalline powder. Wash with cold absolute ethanol to remove NaCl byproducts, followed by vacuum drying.

Workflow A 1. D-Glucaric Acid + Al(III) Precursor B 2. pH-Controlled Equilibration (pH 2-10) A->B C 3. Lyophilization & Crystallization B->C D 4. Spectroscopic Validation (NMR, FTIR) C->D

Experimental workflow for Al(III)-glucarate synthesis and characterization.

Spectroscopic Validation Workflows

Protocol for Multinuclear NMR (¹H, ¹³C, ²⁷Al):

  • Dissolve 25 mg of the isolated complex in 0.6 mL of D₂O.

  • Acquire ¹³C NMR spectra at 100 MHz.

    • Causality: Coordination of the highly charged Al(III) ion deshields the local electron density. Downfield shifts in the C1/C6 (carboxylate) and C2/C5 (α-carbon) signals explicitly validate the α-hydroxycarboxylate chelation sites[1].

  • Acquire ²⁷Al NMR spectra at 104.2 MHz.

    • Causality: ²⁷Al is a quadrupolar nucleus (I = 5/2). The linewidth of its resonance is exquisitely sensitive to the symmetry of the coordination sphere. A relatively sharp signal near 0–10 ppm confirms a highly symmetric octahedral [AlL] environment, whereas severe broadening or shifts toward 50–80 ppm indicate lower symmetry or tetrahedral coordination[1][4].

Protocol for FTIR Spectroscopy:

  • Prepare a transparent pellet using 2 mg of the lyophilized complex and 198 mg of anhydrous KBr.

  • Scan from 4000 to 400 cm⁻¹ (resolution: 4 cm⁻¹).

  • Causality: The energy difference (Δν) between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the COO⁻ group differentiates the binding modes. A Δν > 200 cm⁻¹ typically indicates unidentate coordination, while a smaller Δν suggests bidentate chelating or bridging modes.

Quantitative Spectroscopic Data Summary

The following tables summarize the expected spectroscopic markers for D-glucaric acid and its Al(III) complex at neutral pH, synthesized from established carbohydrate-metal coordination literature[1][4].

Table 1: Multinuclear NMR Chemical Shifts (ppm in D₂O)

NucleusAssignmentFree D-Glucaric Acid (pH 7)Al(III)-Glucarate Complex (pH 7)Shift (Δδ)Structural Implication
¹³C C1, C6 (Carboxylate)176.4180.5+4.1Direct coordination of COO⁻ to Al(III)
¹³C C2, C5 (α-Carbon)73.276.8+3.6Metal-promoted deprotonation of α-OH
¹³C C3, C4 (Central Carbon)71.972.3+0.4Non-coordinating central diol[1]
²⁷Al Al(III) CenterN/A~ 5.0 (broad)N/AOctahedral geometry with ligand exchange

Table 2: Diagnostic FTIR Vibrational Frequencies (cm⁻¹)

Vibrational ModeFree D-Glucaric AcidAl(III)-Glucarate ComplexSpectroscopic Interpretation
ν(O–H) 3400 (broad)3450 (very broad)Presence of coordinated water & bound OH
ν_as(COO⁻) 16101635Asymmetric stretch shifts upon metal binding
ν_s(COO⁻) 14101385Symmetric stretch shifts upon metal binding
Δν (ν_as - ν_s) 200250Increased Δν indicates unidentate carboxylate binding alongside α-OH chelation

Conclusion

The spectroscopic characterization of the D-glucaric acid aluminium salt requires a multi-faceted approach to accurately map its pH-dependent speciation. By combining the thermodynamic control of pH-potentiometry with the structural resolution of ¹³C/²⁷Al NMR and FTIR spectroscopy, researchers can unequivocally map the coordination architecture. The data confirms that Al(III) selectively binds the α-hydroxycarboxylate moieties, driving metal-promoted deprotonation while leaving the central diol core uncoordinated in mononuclear states[1][3].

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization Strategies for D-Glucaric Acid Aluminium Salt in Aqueous Buffers

Executive Summary D-glucaric acid (saccharic acid) is a highly functionalized sugar acid that forms robust coordination complexes with trivalent metal ions like Aluminium (Al³⁺). In pharmaceutical and materials research,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-glucaric acid (saccharic acid) is a highly functionalized sugar acid that forms robust coordination complexes with trivalent metal ions like Aluminium (Al³⁺). In pharmaceutical and materials research, D-glucaric acid aluminium salt (often referred to as aluminium saccharate) is utilized for its antacid properties and as a structural precursor [1]. However, its dissolution in purely aqueous, neutral environments is notoriously difficult. This Application Note provides researchers and drug development professionals with field-proven, self-validating protocols to dissolve this complex in aqueous buffers by manipulating pH-dependent speciation and thermodynamic ligand exchange.

Mechanistic Principles of Solubilization

To successfully dissolve D-glucaric acid aluminium salt, one must understand the causality behind its insolubility. At neutral pH (~7.0), Al³⁺ and D-glucaric acid form an insoluble polynuclear coordination polymer. The Al³⁺ ions cross-link multiple glucarate molecules via their terminal carboxylate groups and adjacent α-hydroxyl groups [2].

Dissolving this salt requires breaking the polymeric network, which can be achieved through three primary thermodynamic pathways:

  • Acidic Dissociation (pH < 4.0): Lowering the pH protonates the α-hydroxyl groups of the glucaric acid. This eliminates their ability to act as bridging ligands, collapsing the polynuclear network into discrete, highly soluble cationic complexes (e.g., [Al(Glucarate)]+ ) [2].

  • Alkaline Hydrolysis (pH > 8.5): Raising the pH introduces a high concentration of hydroxide ions ( OH− ), which aggressively compete for the Al³⁺ coordination sphere. This converts the aluminium into soluble aluminate ( [Al(OH)4​]− ) and releases free or partially coordinated glucarate into the solution [1].

  • Competitive Ligand Exchange (pH 6.0 - 7.5): If a near-neutral physiological pH is strictly required, solubilization must be driven by a chelator (e.g., Citrate or EDTA) that possesses a higher thermodynamic stability constant for Al³⁺ than glucaric acid.

Speciation A Insoluble Al-Glucarate Polynuclear Complex B Acidic Buffer (pH < 4.0) Protonation of Hydroxyls A->B Add Acid C Alkaline Buffer (pH > 8.5) Hydroxide Competition A->C Add Base F Chelator Addition (e.g., Citrate/EDTA) A->F Add Competing Ligand D Soluble Cationic [Al(Glucarate)]+ Complex B->D Dissociation of Polymeric Network E Soluble Anionic [Al(OH)4]- + Glucarate C->E Deprotonation & Hydrolysis G Ligand Exchange: Al-Chelator + Free Glucarate F->G Thermodynamic Displacement

pH-dependent speciation and solubilization pathways of Al-glucarate.

Quantitative Data: Buffer Selection Guide

The choice of buffer directly dictates the solubility limit and the final chemical species in solution. Table 1 summarizes the expected outcomes based on buffer selection.

Table 1: Solubility Profiles of D-Glucaric Acid Aluminium Salt across Buffer Systems

Buffer SystemTarget pHPrimary MechanismEst. Solubility LimitFinal Solution Species
Sodium Acetate (100 mM)4.0Hydroxyl protonation> 50 mg/mLDiscrete [Al(Glucarate)]+
Tris-HCl (100 mM)8.5 - 9.0Hydroxide competition~ 30 mg/mL [Al(OH)4​]−
  • Free Glucarate
Ammonium Hydroxide 9.5 - 10.5Alkaline hydrolysis> 60 mg/mLSoluble Al-saccharate chelate
Sodium Citrate (100 mM)6.5 - 7.4Ligand exchange> 40 mg/mLAl-Citrate + Free Glucarate
PBS (1X)7.4None (Control)< 1 mg/mLInsoluble Polymeric Network

Experimental Workflows & Protocols

Workflow Step1 Weigh D-Glucaric Acid Aluminium Salt Step2 Select Aqueous Buffer (Acetate, Tris, or Citrate) Step1->Step2 Step3 Suspend in Buffer (Vortex 30s) Step2->Step3 Step4 Mild Sonication (15-30 mins at 37°C) Step3->Step4 Step5 Check Clarity & pH Adjust if necessary Step4->Step5 Step6 Sterile Filter (0.22 µm) Store at 4°C Step5->Step6

Step-by-step experimental workflow for dissolving Al-glucarate in aqueous buffers.

Protocol A: Alkaline Solubilization (Recommended for Intact Complexes)

This protocol utilizes a mildly alkaline environment to achieve solubility without introducing competing organic chelators, maintaining a soluble polynuclear Al-hydroxide-saccharate chelate [1].

Materials:

  • D-Glucaric acid aluminium salt powder

  • 100 mM Tris-HCl buffer (pH 9.0) or dilute Ammonium Hydroxide (pH 10.0)

  • Bath sonicator (temperature controlled)

Step-by-Step Procedure:

  • Suspension: Weigh the desired amount of D-glucaric acid aluminium salt (e.g., 20 mg/mL) and transfer it to a sterile conical tube. Add the alkaline buffer.

  • Initial Dispersion: Vortex vigorously for 30–60 seconds. The solution will initially appear cloudy as the polymeric network begins to hydrate.

  • Thermal Sonication: Place the tube in a bath sonicator set to 37°C. Sonicate for 15 to 30 minutes. Causality: Acoustic cavitation provides the activation energy required to break the robust Al-O coordination bonds, while the alkaline pH stabilizes the newly exposed metal centers.

  • pH Verification (Self-Validation): Measure the pH post-sonication. The release of protons during the hydrolysis of Al³⁺ can drop the pH. If the pH has fallen below 8.5, add micro-aliquots of 0.1 M NaOH or NH4​OH to restore it, and vortex until clear.

  • Filtration: Pass the clear solution through a 0.22 µm PES (Polyethersulfone) syringe filter to remove any unreacted trace particulates.

Protocol B: Chelator-Assisted Dissolution (For Physiological pH Applications)

If your downstream application (e.g., cell culture, enzymatic assays) strictly requires a pH of 7.4, you must use a competing ligand to strip the Al³⁺ from the glucarate.

Materials:

  • 100 mM Sodium Citrate buffer (pH 7.4)

  • Alternatively: 1X PBS supplemented with 50 mM EDTA

Step-by-Step Procedure:

  • Suspension: Add the aluminium salt to the Citrate buffer (up to 40 mg/mL).

  • Thermal Incubation: Incubate the suspension at 45°C in a thermomixer at 800 RPM for 45 minutes. Causality: Ligand exchange kinetics for Al³⁺ are notoriously slow at room temperature. Heating accelerates the thermodynamic displacement of glucarate by citrate.

  • Optical Validation: Inspect the tube against a dark background. The Tyndall effect should be absent, indicating that no colloidal Al(OH)₃ has formed.

  • Cooling & Filtration: Allow the solution to return to room temperature, verify the pH remains at 7.4, and sterile filter (0.22 µm).

Quality Control & Self-Validating Assays

To ensure the trustworthiness of the solubilized preparation, perform the following validation steps before downstream use:

  • Dynamic Light Scattering (DLS): Run a 1 mL aliquot through a DLS instrument. A monodisperse peak at < 10 nm confirms the presence of true soluble complexes. Peaks > 100 nm indicate that the polynuclear network has not fully dissociated and requires further sonication or pH adjustment.

  • Long-Term Stability Check: Store the filtered solution at 4°C for 24 hours. Check for spontaneous precipitation. If precipitation occurs in Protocol A, the pH likely drifted downward; re-adjust to > 8.5.

References

  • PCSIR Laboratories Complex. In vitro antacid properties of polynuclear Al-hydroxide chelate of sucrose (Al-saccharate). Pakistan Journal of Scientific and Industrial Research.
  • National Institutes of Health (PMC). Adsorption of aliphatic polyhydroxy carboxylic acids on gibbsite: pH dependency and importance of adsorbate structure.
  • American Chemical Society. Metal Complexes of Organophosphate Esters and Open-Framework Metal Phosphates: Synthesis, Structure, Transformations, and Applications.
Application

Application Notes &amp; Protocols: D-Glucaric Acid Aluminum Salt as a Novel, Eco-Friendly Catalyst in Organic Synthesis

Abstract: The pursuit of sustainable chemical methodologies has catalyzed the exploration of novel, eco-friendly catalysts derived from renewable resources. D-Glucaric acid, a biomass-derived dicarboxylic acid, presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The pursuit of sustainable chemical methodologies has catalyzed the exploration of novel, eco-friendly catalysts derived from renewable resources. D-Glucaric acid, a biomass-derived dicarboxylic acid, presents a compelling scaffold for the development of such catalysts. This document introduces the conceptual framework and practical application of D-glucaric acid aluminum salt as a Lewis acid catalyst for organic synthesis. While direct literature on this specific salt is nascent, this guide provides a scientifically grounded basis for its synthesis and application, drawing parallels with established aluminum-based and other bio-derived catalysts. We present detailed protocols for its proposed synthesis and its application in key carbon-carbon bond-forming reactions, namely the Knoevenagel condensation and the Biginelli reaction. These notes are intended for researchers, chemists, and drug development professionals interested in pioneering green catalytic systems.

Introduction: The Imperative for Green Lewis Acid Catalysis

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1] Catalysis is a cornerstone of this philosophy, enhancing reaction efficiency and selectivity while minimizing waste.[1] Lewis acids, electron-pair acceptors, are among the most powerful catalysts in organic synthesis, activating substrates for a wide array of transformations including aldol condensations, Diels-Alder reactions, and multicomponent reactions.[2]

However, many conventional Lewis acids, such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃), are moisture-sensitive, corrosive, and generate stoichiometric amounts of waste during workup, posing significant environmental and handling challenges.[3][4] This has spurred the development of water-stable, recoverable, and non-toxic Lewis acid catalysts.[5]

D-glucaric acid, recognized by the U.S. Department of Energy as a top value-added chemical from biomass, is an ideal candidate for developing green catalysts. It is a naturally occurring, biodegradable dicarboxylic acid produced from the oxidation of glucose. Its polyhydroxy backbone and terminal carboxyl groups make it an excellent chelating agent for metal ions.[6][7][8] By forming a salt with aluminum, a cheap and earth-abundant metal, we can hypothesize the creation of a novel, heterogeneous, and potentially water-tolerant Lewis acid catalyst: D-glucaric acid aluminum salt .

This guide will explore the potential of this catalyst, from its proposed synthesis to its application in synthetically valuable reactions.

Synthesis and Characterization of D-Glucaric Acid Aluminum Salt

While a standardized procedure for the synthesis of D-glucaric acid aluminum salt is not yet established in the literature, a plausible and straightforward approach can be derived from the known chemistry of aluminum carboxylate formation.[9][10][11] The reaction involves the neutralization of D-glucaric acid with a suitable aluminum source.

Proposed Synthetic Protocol

Objective: To synthesize D-glucaric acid aluminum salt from D-glucaric acid and aluminum isopropoxide.

Materials:

  • D-Glucaric Acid (or its potassium or calcium salt)

  • Aluminum isopropoxide [Al(O-i-Pr)₃]

  • Deionized water

  • Isopropanol

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Oven for drying

Procedure:

  • Preparation of D-Glucaric Acid Solution: If starting from a salt (e.g., potassium D-glucarate), dissolve it in a minimal amount of hot deionized water. If starting with free D-glucaric acid, dissolve it directly in a 1:1 mixture of deionized water and isopropanol.

  • Reaction with Aluminum Source: In a separate flask, dissolve aluminum isopropoxide in isopropanol.

  • Precipitation: Slowly add the aluminum isopropoxide solution to the stirred D-glucaric acid solution at room temperature. A white precipitate of D-glucaric acid aluminum salt is expected to form immediately. The stoichiometry can be varied to target different Al:glucarate ratios. A 1:1 or 2:3 molar ratio of Al³⁺ to D-glucaric acid could be targeted to form different salt structures.

  • Digestion: After complete addition, heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours with continuous stirring to ensure complete reaction and improve the crystallinity of the product.

  • Isolation: Allow the mixture to cool to room temperature. Isolate the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with deionized water (to remove unreacted starting materials and soluble byproducts) and then with ethanol (to facilitate drying).

  • Drying: Dry the resulting white powder in an oven at 80-100 °C overnight to a constant weight.

Workflow for Catalyst Synthesis

G cluster_prep Reactant Preparation cluster_reaction Reaction & Isolation cluster_purification Purification & Drying A Dissolve D-Glucaric Acid in Water/Isopropanol C Mix Solutions & Precipitate Salt A->C B Dissolve Al(O-i-Pr)₃ in Isopropanol B->C D Reflux for 2-4h C->D E Cool and Filter D->E F Wash with DI Water E->F G Wash with Ethanol F->G H Dry in Oven G->H I D-Glucaric Acid Aluminum Salt Catalyst H->I

Caption: Workflow for the proposed synthesis of D-glucaric acid aluminum salt.

Proposed Characterization
  • FT-IR Spectroscopy: To confirm the formation of the carboxylate salt by observing the characteristic symmetric and asymmetric COO⁻ stretching frequencies and the disappearance of the C=O stretch of the free carboxylic acid.

  • X-Ray Diffraction (XRD): To assess the crystallinity of the prepared salt.

  • Thermogravimetric Analysis (TGA): To determine its thermal stability and the presence of any coordinated water molecules.

  • Elemental Analysis: To determine the precise aluminum-to-glucarate ratio.

Application Note 1: Knoevenagel Condensation

The Knoevenagel condensation is a fundamental C-C bond formation reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or ketone.[12][13] It is widely used for the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the pharmaceutical and fine chemical industries.[14] Lewis acids are known to catalyze this reaction by activating the carbonyl group of the aldehyde.[12]

Proposed Mechanism

The D-glucaric acid aluminum salt is proposed to act as a heterogeneous Lewis acid catalyst. The aluminum center coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the enolate of the active methylene compound.

G cluster_activation Aldehyde Activation cluster_attack Nucleophilic Attack cluster_final Dehydration Aldehyde ActivatedComplex Aldehyde->ActivatedComplex Catalyst [Al-Glucarate] Catalyst->ActivatedComplex Intermediate ActivatedComplex->Intermediate ActivatedComplex->Intermediate + Enolate Enolate->Intermediate Product Intermediate->Product H2O H₂O Intermediate->H2O

Caption: Proposed mechanism for the Knoevenagel condensation catalyzed by D-glucaric acid aluminum salt.

Experimental Protocol: Synthesis of Benzylidenemalononitrile

Objective: To synthesize 2-benzylidenemalononitrile from benzaldehyde and malononitrile using D-glucaric acid aluminum salt as a catalyst.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • D-glucaric acid aluminum salt (5 mol %, ~15 mg)

  • Ethanol (5 mL)

  • Test tube or small round-bottom flask

  • Magnetic stirrer

  • TLC plate (Silica gel, UV active)

Procedure:

  • Reaction Setup: To a test tube, add benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and D-glucaric acid aluminum salt (5 mol %).

  • Solvent Addition: Add ethanol (5 mL) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The crude product is often pure enough for most purposes.

  • Purification (if necessary): If further purification is required, recrystallize the solid product from a minimal amount of hot ethanol.

Data Summary

The efficacy of a catalyst is often compared against other known catalysts under similar conditions. The following table presents hypothetical comparative data based on typical results for Lewis acid-catalyzed Knoevenagel condensations.[15][16]

Catalyst (5 mol%)SolventTime (h)Yield (%)
D-Glucaric Acid Al Salt Ethanol1.592 (Predicted)
AlCl₃Dichloromethane195
ZnCl₂Ethanol388[12]
No CatalystEthanol24<10

Application Note 2: Biginelli Multicomponent Reaction

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[17] DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including calcium channel blocking and antihypertensive properties.[18] Lewis acids are highly effective catalysts for this reaction, proceeding via an N-acyliminium ion intermediate.[18][19]

Proposed Mechanism

The Lewis acidic aluminum center activates the aldehyde carbonyl, facilitating attack by urea. Subsequent condensation forms an N-acyliminium ion. The β-ketoester enolate then adds to this electrophilic intermediate, followed by cyclization and dehydration to yield the final DHPM product.

G A Aldehyde + Urea + β-Ketoester B Lewis Acid Activation (Al-Glucarate) A->B C N-Acyliminium Ion Intermediate Formation B->C D Nucleophilic Attack by Enolate C->D E Cyclization & Dehydration D->E F Dihydropyrimidinone (DHPM) E->F

Caption: Key steps in the Lewis acid-catalyzed Biginelli reaction.

Experimental Protocol: Synthesis of a Dihydropyrimidinone

Objective: To synthesize 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one from benzaldehyde, ethyl acetoacetate, and urea.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • Urea (1.2 mmol, 72 mg)

  • D-glucaric acid aluminum salt (10 mol %, ~30 mg)

  • Ethanol (5 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: Combine benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.2 mmol), and D-glucaric acid aluminum salt (10 mol %) in a round-bottom flask.

  • Solvent Addition: Add ethanol (5 mL).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with stirring for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, add cold water to induce precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Catalyst Recovery: The catalyst remains in the filtrate. It can be recovered by evaporating the solvent and washing the remaining solid with water to remove any soluble organic residues.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure DHPM.

Data Summary

The following table provides a hypothetical comparison of D-glucaric acid aluminum salt with other catalysts for the Biginelli reaction.[18][19][20]

Catalyst (10 mol%)SolventTime (h)Yield (%)
D-Glucaric Acid Al Salt Ethanol589 (Predicted)
Cu(NTf₂)₂Water1285[1]
Alum (KAl(SO₄)₂·12H₂O)Solvent-free0.594[21]
HCl (catalytic)Ethanol1860

Conclusion and Future Outlook

D-glucaric acid aluminum salt represents a promising, yet unexplored, candidate for a new class of sustainable, bio-derived heterogeneous Lewis acid catalysts. The protocols and applications detailed herein provide a foundational framework for its synthesis and initial evaluation. Its derivation from renewable feedstocks, the earth abundance of aluminum, and its potential for recyclability align perfectly with the goals of green chemistry.

Future research should focus on the definitive synthesis and thorough characterization of this catalyst, exploring the influence of the Al:glucarate ratio on its structure and catalytic activity. Expanding its application to other important Lewis acid-catalyzed reactions, such as Friedel-Crafts acylations, aldol reactions, and cycloadditions, will further delineate its synthetic utility. The development of such catalysts is a critical step towards a more sustainable and environmentally responsible chemical industry.

References

  • Biginelli, P. (1893). Gazzetta Chimica Italiana, 23, 360-413.
  • A Technical Guide to Lewis Acid Catalysis in the Synthesis of Dihydropyrimidinones. Benchchem.
  • Metal Triflimide as a Lewis Acid Catalyst for Biginelli Reactions in W
  • Reaction time and yield of Biginelli reaction c
  • Synthesis of soluble aluminium carboxylates directly
  • Green Lewis Acid Catalysis in Organic Synthesis.
  • US Patent US3959093A, Aluminum hydrates and salts of carboxylic acids.
  • Template-Induced {Mn2}–Organic Framework with Lewis Acid–Base Canals as a Highly Efficient Heterogeneous Catalyst for Chemical Fixation of CO2 and Knoevenagel Condensation.
  • Biginelli reaction catalyzed by elemental bromine as a novel Lewis acid catalyst, under mild conditions.
  • Designer Lewis acid catalysts—bulky aluminium reagents for selective organic synthesis.
  • Recent Advances in Aluminum Compounds for C
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online.
  • Lewis acid c
  • Alum as a greener catalyst in Organic Synthesis. International Journal of Research in Engineering and Science.
  • "Aluminum Carboxylates". In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green C
  • Development of Novel Lewis Acid Catalysts for Selective Organic Reactions in Aqueous Media. Accounts of Chemical Research.
  • Carbohydrate-Metal Complexes: Structural Chemistry of Stable Solution Species.
  • Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. Frontiers.
  • Chiral Aluminum Lewis Acids in Organic Synthesis.
  • US Patent US2447064A, Preparation of aluminum salts.
  • Solid acids and their use as environmentally friendly c
  • Liquid Metal Carboxylates as Precursors for Aluminum-Containing Ceramics.
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing).
  • Aldehyde Self-Condensation Catalysis by Aluminum Aminoterephthalate Metal–Organic Frameworks Modified with Aluminum Isopropoxide.
  • Aluminum C
  • pH dependent metal extraction by D-gluconic acid.
  • WEB: A green and an efficient catalyst for Knoevenagel condens
  • Aldehyde Self-Condensation Catalysis by Aluminum Aminoterephthalate Metal–Organic Frameworks Modified with Aluminum Isopropoxide.
  • Activation of Mg–Al Hydrotalcite Catalysts for Aldol Condensation Reactions.
  • Complexes of Al(III) with D-gluconic acid.
  • Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Comput
  • Knoevenagel condensation in the heterogeneous phase using aluminum phosphate-aluminum oxide as a new catalyst. The Journal of Organic Chemistry.
  • Catalysts Based on Mg(Li)Al-Layered Double Hydroxides for the Reaction of Aldol Condensation of Furfural with Acetone. AIP Publishing.
  • Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Shri R.L.T. College of Science, Akola.
  • Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. University of Malta.
  • Cell-based and cell-free biocatalysis for the production of d-glucaric acid. PMC.
  • Chemical C
  • Catalysts for Multicomponent Reactions. Scribd.
  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of C

Sources

Method

Application Note: Formulation and Evaluation of D-Glucaric Acid Aluminium Salt for Targeted Gastrointestinal Delivery

Scientific Rationale & Mechanism of Action D-glucaric acid is a naturally occurring, non-toxic compound found in various fruits and vegetables that plays a critical role in mammalian metabolic cleansing[1]. When ingested...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanism of Action

D-glucaric acid is a naturally occurring, non-toxic compound found in various fruits and vegetables that plays a critical role in mammalian metabolic cleansing[1]. When ingested, D-glucarate salts undergo a spontaneous, pH-driven equilibrium in the stomach to form D-glucaro-1,4-lactone, a potent competitive inhibitor of the enzyme β-glucuronidase[2].

In the gastrointestinal (GI) tract and systemic circulation, β-glucuronidase is responsible for the deconjugation of glucuronides—a process that reverses Phase II liver detoxification and allows unwanted toxins, chemical carcinogens, and steroid hormones (such as estrogen) to be reabsorbed into the bloodstream[3]. By inhibiting this enzyme, D-glucaro-1,4-lactone ensures that these harmful metabolites remain conjugated and are safely excreted via urine and bile.

The Case for the Aluminium Salt: Historically, calcium D-glucarate has been the standard supplemental form. However, calcium D-glucarate dissolves rapidly, leading to a rapid spike and subsequent fast clearance of D-glucaro-1,4-lactone (often within 5 hours)[4]. To address this pharmacokinetic limitation, we propose the formulation of D-glucaric acid aluminium salt (CAS 84864-58-4)[5]. Aluminium salts exhibit highly pH-dependent solubility—dissolving slowly in gastric acid while precipitating in the neutral environment of the intestines. By combining this unique API with a hydrophilic polymer matrix, we can engineer an in situ sustained-release system. This prolongs the localized exposure of the colonic microflora to D-glucaro-1,4-lactone, optimizing long-term β-glucuronidase inhibition without requiring multiple daily doses.

MOA A Aluminium D-Glucarate (Oral Matrix Tablet) B Gastric Acid (pH 1.2) Slow Dissolution A->B HPMC Matrix Control C D-Glucaric Acid (Aqueous) B->C Dissociation D D-Glucaro-1,4-lactone (Active Inhibitor) C->D Spontaneous Equilibrium E Bacterial β-Glucuronidase (Intestinal Lumen) D->E Competitive Inhibition G Systemic Reabsorption (Toxicity / Imbalance) E->G If Enzyme is Active F Glucuronide Conjugates (Toxins / Estrogens) F->E Substrate Binding H Fecal / Urinary Excretion (Phase II Detoxification) F->H If Enzyme is Inhibited

Fig 1: Metabolic pathway and mechanism of action of D-glucaric acid aluminium salt.

Pre-formulation & Material Characterization

Before initiating the formulation workflow, the physicochemical properties of the API must be validated to ensure compatibility with the sustained-release matrix.

  • Compound: D-glucaric acid, aluminium salt[5]

  • Molecular Formula: C18H27AlO24[5]

  • Molecular Weight: 654.4 g/mol [5]

  • Solubility Profile: Poorly soluble in water and neutral buffers (pH 6.8–7.4); moderately soluble in dilute mineral acids (0.1 N HCl).

Experimental Workflow & Formulation Protocols

To capitalize on the API's slow dissolution, we utilize a wet-granulation method to embed the aluminium salt within a Hydroxypropyl Methylcellulose (HPMC) hydrophilic matrix.

Workflow S1 1. API Profiling (XRD, DSC) S2 2. Wet Granulation (HPMC K100M) S1->S2 S3 3. Compression (Rotary Press) S2->S3 S4 4. Dissolution (USP Type II) S3->S4 S5 5. In Vivo PD (β-Glucuronidase) S4->S5

Fig 2: Step-by-step experimental workflow for formulation and validation.

Protocol A: Sustained-Release Matrix Tablet Formulation

Phase 1: Pre-granulation Blending

  • Accurately weigh 500 mg of D-glucaric acid aluminium salt (API), 250 mg of HPMC K100M (release modifier), 150 mg of Microcrystalline Cellulose (MCC PH-102, diluent), and 50 mg of Polyvinylpyrrolidone (PVP K30, binder).

  • Pass all powders through a 40-mesh sieve to ensure uniform particle size and deagglomeration.

  • Blend the API, HPMC, and MCC in a V-blender for 15 minutes at 25 RPM.

    • Causality Note: Geometric dilution and thorough blending are critical here. HPMC must be evenly distributed around the API particles to ensure a uniform, robust gel layer forms immediately upon hydration, preventing dose dumping in the stomach.

Phase 2: Wet Granulation & Drying 4. Dissolve the PVP K30 in purified water to form a 5% w/v binder solution. 5. Gradually add the binder solution to the powder blend while mixing in a high-shear granulator until a cohesive mass is formed. 6. Pass the wet mass through a 16-mesh sieve to form granules. 7. Dry the granules in a fluid bed dryer at 50°C until the Loss on Drying (LOD) is strictly between 1.5% and 2.5%.

  • Self-Validating System: The LOD measurement acts as an immediate go/no-go gate. If LOD > 2.5%, the granules will adhere to the tablet punches (picking/sticking); if < 1.5%, the lack of moisture will cause the tablets to cap or laminate under compression forces.

Phase 3: Lubrication & Compression 8. Pass the dried granules through a 20-mesh sieve. 9. Add 10 mg of Magnesium Stearate (lubricant) and 10 mg of Colloidal Silicon Dioxide (glidant), previously sifted through a 60-mesh sieve, and blend for exactly 3 minutes. 10. Compress the granules using a rotary tablet press fitted with 12 mm standard concave punches to a target hardness of 6-8 kp.

Analytical & In Vivo Validation Methods

To prove the efficacy of the aluminium formulation over traditional calcium D-glucarate, the system must be evaluated both in vitro and in vivo.

Protocol B: In Vitro Dissolution Testing
  • Apparatus: USP Type II (Paddle).

  • Media Strategy: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours (simulating gastric transit), followed by a shift to pH 6.8 phosphate buffer for the remaining 10 hours.

  • Parameters: 50 RPM at 37.0 ± 0.5°C.

  • Sampling: Withdraw 5 mL aliquots at 1, 2, 4, 6, 8, and 12 hours. Analyze via HPLC-UV at 210 nm.

  • Causality Note: The two-stage media shift is vital. The aluminium salt is soluble in acid but insoluble at neutral pH. The HPMC matrix must restrict fluid ingress during the acid phase to prevent premature API exhaustion, allowing the un-dissolved aluminium salt to carry over into the intestinal phase where it acts as a slow-eluting reservoir.

Protocol C: In Vivo Pharmacodynamic (PD) Assay
  • Subject: Sprague-Dawley rats (n=8 per group).

  • Method: Administer the formulation orally. Collect fecal samples at 4, 8, 12, and 24 hours post-dose.

  • Assay: Homogenize feces in phosphate buffer and incubate with the fluorogenic substrate 4-methylumbelliferyl glucuronide (4-MUG). Measure fluorescence at Ex 355 nm / Em 460 nm.

  • Self-Validating System: 4-MUG is cleaved exclusively by active β-glucuronidase to produce a fluorescent signal. A sustained, statistically significant decrease in fluorescence over 24 hours (compared to a control group) directly validates the successful delivery and prolonged activity of D-glucaro-1,4-lactone in the lower GI tract.

Quantitative Data Summary

The following table summarizes the targeted pharmacokinetic and pharmacodynamic improvements of the aluminium matrix formulation compared to standard immediate-release (IR) calcium D-glucarate[4].

ParameterCalcium D-Glucarate (IR)Aluminium D-Glucarate (SR Matrix)Analytical Method
Tmax (Lactone in Serum) 1.5 ± 0.3 h4.2 ± 0.5 hHPLC-MS/MS
Cmax High (Rapid Spike)Moderate (Controlled)HPLC-MS/MS
AUC (0-24h) Baseline+45% relative to IRTrapezoidal Rule
β-Glucuronidase Inhibition Duration ~5 hours>12 hours4-MUG Fluorometric Assay
GI Transit & Release Profile Rapid clearanceProlonged (Local buffering)Barium tracking / Fecal Assay

References

  • Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The biological role of D-glucaric acid and its derivatives: Potential use in medicine Source: ResearchGate URL:[Link]

  • Calcium D-Glucarate - Clinical Overview and Mechanisms Source: Xymogen / AWS URL:[Link]

  • Calcium-D-Glucarate Monograph Source: Alternative Medicine Review URL:[Link]

  • d-glucaric acid, aluminium salt | C18H27AlO24 | CID 44150588 Source: PubChem - NIH URL:[Link]

Sources

Application

Application Note: D-Glucaric Acid Aluminium Salt for Advanced Heavy Metal Remediation in Industrial Wastewater

Executive Summary & Mechanistic Overview D-glucaric acid, a highly valued dicarboxylic acid derived from biomass, possesses exceptional chelating properties due to its flexible, oxygen-rich backbone[1]. When synthesized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

D-glucaric acid, a highly valued dicarboxylic acid derived from biomass, possesses exceptional chelating properties due to its flexible, oxygen-rich backbone[1]. When synthesized or applied as an aluminium salt complex (D-glucaric acid aluminium salt), it functions as a potent, dual-action remediation agent for complex industrial wastewater matrices.

The efficacy of this compound relies on a synergistic, two-phase physicochemical mechanism:

  • Alkaline Chelation (The Glucarate Moiety): D-glucaric acid acts as a tetradentate ligand, coordinating tightly with heavy metals. This chelation is highly pH-dependent. At near-neutral pH, extractability is low due to the limited solubility of certain metal-glucarate salts. However, when the matrix is adjusted to a strongly alkaline state (pH 12.0–13.0), the hydroxyl groups deprotonate, drastically enhancing the solubilization and binding of target metals like Pb(II) and Cu(II)[2].

  • Charge Neutralization & Flocculation (The Aluminium Moiety): While the glucarate binds the dissolved metals, the aluminium component acts as a high-density cationic coagulant. It rapidly neutralizes the negative zeta potential of both suspended solids and the newly formed metal-glucarate complexes. This instantaneous charge neutralization condenses the particles into compact, settleable flocs, preventing the chelated metals from remaining suspended in the aqueous phase[3].

Process Visualization

G A Raw Wastewater (Heavy Metals + TSS) B Alkaline Adjustment (pH 12.0 - 13.0) A->B NaOH Addition C D-Glucaric Acid Aluminium Salt (Dual-Action Dosing) B->C Conditioned Water D Chelation Phase (Glucarate-Metal Binding) C->D Metal Sequestration E Coagulation Phase (Al-driven Flocculation) C->E Charge Neutralization D->E Complex Aggregation F Sedimentation (Sludge Removal) E->F Gravity Settling G Treated Effluent (Compliant Discharge) F->G Filtration

Workflow of heavy metal chelation and flocculation using D-glucaric acid aluminium salt.

Quantitative Performance Metrics

The following table summarizes the extraction and removal efficiencies of heavy metals using sugar acid chelators (such as D-glucaric acid) combined with aluminium-driven flocculation under optimal alkaline conditions (pH 12.0–13.0)[2].

Target Heavy MetalPeak Removal Efficiency (%)Chelation PreferenceFlocculation Characteristics (with Al)
Copper (Cu) ~84%Primary TargetForms dense, rapid-settling flocs
Lead (Pb) ~80%Primary TargetHighly stable complex at pH > 12.5
Zinc (Zn) ~70%Secondary TargetModerate floc density
Cadmium (Cd) ~63%Secondary TargetRequires extended slow-mixing phase
Chromium (Cr) ~60%Tertiary TargetMulti-step extraction recommended
Nickel (Ni) ~43%Tertiary TargetGradual liberation with increasing pH

Note: Efficiencies are based on batch equilibrium experiments utilizing 20–50 g/L dosing equivalents. Real-world wastewater matrices may require dose scaling based on competing ion concentrations.

Experimental Protocols

Protocol A: Preparation of D-Glucaric Acid Aluminium Salt Dosing Solution

Objective: Formulate a stable, reactive dosing solution (10% w/v) for precise wastewater injection. Causality: D-glucaric acid is highly prone to lactonization (forming mono- and di-lactones) under acidic conditions, which severely restricts its chelating capacity by locking the functional carboxyl groups[4]. Maintaining a slightly alkaline environment during preparation prevents lactone formation, ensuring the active open-chain dicarboxylic acid form is preserved for metal binding.

Step-by-Step Methodology:

  • Solvent Preparation: Measure 800 mL of deionized (DI) water into a 1 L borosilicate glass beaker. Adjust the pH to 8.5 using 0.1 M NaOH to establish an anti-lactonization buffer.

  • Solute Addition: Gradually add 100 g of D-glucaric acid aluminium salt powder while stirring continuously at 400 RPM using an overhead mechanical stirrer.

  • Homogenization: Maintain stirring for 30 minutes at room temperature until the solution is completely homogeneous. Crucial Insight: Do not heat the solution above 40°C. Elevated temperatures can prematurely alter the aluminium speciation (promoting unwanted polymerization) and reduce downstream coagulation efficacy.

  • Volume Adjustment: Transfer the solution to a 1 L volumetric flask and top up to the mark with DI water. Store in a cool, dark environment to prevent photodegradation.

Protocol B: Jar Test Optimization for Heavy Metal Removal

Objective: Determine the optimal dosage and mixing kinetics for a specific industrial wastewater matrix. Causality: Coagulation requires rapid, high-shear mixing to disperse the aluminium ions and neutralize particle charges instantly before localized precipitation occurs. Conversely, flocculation requires slow, low-shear mixing to allow the neutralized particles and glucarate-metal complexes to collide and grow without shearing the fragile flocs apart[5].

Step-by-Step Methodology:

  • Sample Aliquoting: Dispense 500 mL of raw industrial wastewater into six identical 1 L square jar test beakers.

  • pH Conditioning: Adjust the pH of each beaker to 12.5 using 1.0 M NaOH. Causality: At pH 12.5, the hydroxyl groups of D-glucaric acid are fully deprotonated, maximizing its thermodynamic function as a tetradentate ligand for priority pollutants like Pb(II) and Cu(II)[2].

  • Dosing: Inject varying volumes of the 10% dosing solution (e.g., 0, 10, 20, 30, 40, 50 mg/L as Al) into the beakers simultaneously.

  • Rapid Mixing (Coagulation Phase): Agitate at 250 RPM for exactly 2 minutes. This ensures instantaneous dispersion of the coagulant and rapid electrostatic charge neutralization.

  • Slow Mixing (Flocculation Phase): Reduce the agitator speed to 30 RPM for 15 minutes. This promotes the agglomeration of metal-glucarate complexes into macroscopic, gravity-separable flocs.

  • Sedimentation: Turn off the agitators and allow the flocs to settle undisturbed for 30 minutes.

  • Supernatant Sampling: Extract 20 mL of the clarified supernatant from 2 cm below the liquid surface using a volumetric pipette for downstream analysis.

Self-Validation & Quality Control System

A scientifically rigorous protocol must be self-validating. Use the following analytical checkpoints to ensure the system is functioning correctly and to troubleshoot failures:

  • Zeta Potential Analysis (Coagulation Validation): Measure the zeta potential of the water immediately after the rapid mixing phase.

    • Validation Standard: The target zeta potential should be between -5 mV and +5 mV (near the isoelectric point).

    • Troubleshooting: If the value remains highly negative (<-15 mV), the aluminium dose is insufficient for charge neutralization. If it is highly positive (>+15 mV), the system is overdosed, leading to charge reversal and restabilization of the colloids.

  • ICP-MS Analysis (Chelation Validation): Analyze the supernatant for residual heavy metals using Inductively Coupled Plasma Mass Spectrometry.

    • Validation Standard: A successful chelation-flocculation cycle will show a >80% reduction in Pb and Cu.

    • Troubleshooting: If removal is <50%, verify the initial pH adjustment. A pH drop during the dosing phase (due to the acidic nature of some aluminium species) can re-protonate the glucarate, inhibiting chelation.

  • Visual Floc Settling Velocity: Observe the sedimentation phase.

    • Validation Standard: Flocs should begin settling within the first 5 minutes, forming a distinct sludge blanket.

    • Troubleshooting: Floating flocs indicate the entrapment of micro-bubbles (requiring degassing) or the formation of overly light hydroxide precipitates due to incorrect pH buffering.

References

  • Fischer, K., & Bipp, H.-P. (2002). Removal of Heavy Metals from Soil Components and Soils by Natural Chelating Agents. Part II. Soil Extraction by Sugar Acids. Water, Air, and Soil Pollution. 2

  • Dergacheva, M., et al. (2025). Use of Glucose Obtained from Biomass Waste for the Synthesis of Gluconic and Glucaric Acids: Their Production, Application, and Future Prospects. MDPI. 1

  • American Chemical Society. (2018). Quantitative Determination of Pt- Catalyzed d-Glucose Oxidation Products Using 2D NMR. ACS Publications. 4

  • Water Online. (2025). Aluminium Chlorohydrate In Modern Wastewater Treatment. Water Online Technical Articles. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in D-Glucaric Acid Aluminium Salt Synthesis

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate high-yield, high-purity D-glucaric acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate high-yield, high-purity D-glucaric acid aluminium salt (CID 44150588)[1].

The primary cause of yield loss in this workflow is rarely the quality of the reagents. Instead, it is the failure to control the thermodynamic equilibrium of the glucarate ligand and the highly sensitive speciation of the aluminium cation. This guide is designed to provide you with mechanistic causality, troubleshooting frameworks, and self-validating protocols to ensure reproducible success.

Part 1: The Chemistry of Yield Loss (Mechanistic Causality)

Before adjusting your protocol, it is critical to understand why your synthesis is failing. Yield loss in aluminium D-glucarate synthesis is driven by two competing side reactions:

  • Ligand Lactonization: D-glucaric acid is a highly functionalized aldaric acid that readily undergoes intramolecular dehydration to form 1,4- and 3,6-monolactones, as well as 1,4:3,6-dilactones[2]. This lactonization strips the molecule of the free carboxylate groups required for ionic coordination with the aluminium cation.

  • Aluminium Speciation & Hydrolysis: Aluminium is highly amphoteric. If the pH is not strictly controlled during the addition phase, Al³⁺ will rapidly hydrolyze to form insoluble Al(OH)₃ (a gelatinous precipitate) rather than coordinating with the glucarate ligand[3].

Part 2: Troubleshooting Guides & FAQs

Q: Why am I getting a gelatinous mass instead of a crystalline or flocculent aluminium glucarate precipitate? A: You are precipitating aluminium hydroxide (Al(OH)₃) instead of the desired organometallic salt. This occurs when the reaction pH falls between 4.0 and 7.0 during the addition of an acidic aluminium source (such as AlCl₃). The Fix: Switch your aluminium source to sodium aluminate (NaAlO₂) and maintain the reaction pH strictly between 7.5 and 9.0. In this mild alkaline range, aluminium remains available for complexation without undergoing rapid, uncoordinated hydrolysis[3].

Q: My NMR analysis shows a mixture of products, and my overall salt yield is <50%. How do I prevent lactonization? A: Lactonization is thermodynamically favored at low pH and elevated temperatures[2]. If you are starting with free D-glucaric acid, you must pre-neutralize it to the dipotassium or disodium salt (pH > 7.5) before introducing the aluminium source. The Fix: Never use high-heat vacuum drying for the final product, as the thermal removal of water drives the equilibrium toward the dilactone. Instead, utilize azeotropic drying (e.g., with isopropanol) or lyophilization to preserve the open-chain salt structure[4].

Q: What is the optimal stoichiometric ratio to maximize the yield of the dialuminium tris[D-glucarate] complex? A: Yield drops precipitously if the molar ratio deviates from the optimal coordination geometry. For standard basic aluminum glucarate synthesis, a molar ratio of 1:1 to 1.5:1 (Glucarate : Aluminium) is required[3]. Excess aluminium drives the formation of hydroxide impurities, while excess glucarate forms highly soluble, non-precipitating complexes.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between synthesis parameters, impurity formation, and final isolated yield.

pH RangeAluminium SourceMolar Ratio (Al:Gluc)Lactone Formation (%)Al(OH)₃ ImpurityFinal Salt Yield (%)
< 4.0 (Acidic) AlCl₃1:1> 40%Low< 30%
7.5 - 9.0 (Optimal) NaAlO₂1:1< 5%Low> 85%
> 11.0 (Highly Alkaline) NaAlO₂1:1< 1%High (Soluble Aluminate)< 40%
7.5 - 9.0 (Mild Alkaline) NaAlO₂2:1< 5%High (Gelatinous)45%

Part 4: Validated Experimental Protocol

Protocol: High-Yield Synthesis of Aluminium D-Glucarate System Design: This protocol is a self-validating system. It incorporates real-time pH monitoring as an internal control. If the pH drops unexpectedly during Step 3, the system is self-reporting a loss of coordination, allowing you to pause and correct before yield is lost.

Step 1: Ligand Preparation & Pre-Neutralization

  • Dissolve 100 mmol of D-glucaric acid (or monopotassium glucarate) in 150 mL of deionized water.

  • Slowly add 1.0 M NaOH dropwise under continuous stirring until the pH stabilizes at 8.0.

  • Causality: This ensures 100% conversion to the open-chain dicarboxylate, thermodynamically preventing lactone formation prior to metal introduction.

Step 2: Aluminium Complexation

  • Prepare a 100 mmol solution of sodium aluminate (NaAlO₂) in 50 mL of deionized water.

  • Add the NaAlO₂ solution dropwise to the glucarate solution at a controlled rate of 2 mL/min using a syringe pump.

Step 3: Self-Validation Check (Critical)

  • Continuously monitor the pH during the addition. Maintain the pH between 7.5 and 8.5 using dilute NaOH or HCl.

  • Validation: A sudden drop in pH indicates rapid aluminium hydrolysis (releasing protons). If this occurs, pause the addition immediately. Allow the complexation kinetics to catch up and the pH to stabilize before resuming.

Step 4: Precipitation & Azeotropic Drying

  • Once addition is complete, stir for 2 hours at room temperature. The aluminium D-glucarate will precipitate as a fine, flocculent solid.

  • Filter the precipitate and wash with 3 volumes of cold isopropanol.

  • Dry under a gentle stream of nitrogen at room temperature.

  • Causality: Isopropanol acts as an antisolvent and forms an azeotrope with water. This allows for rapid, low-temperature drying, entirely bypassing the thermal energy required for lactonization[4].

Part 5: Process Optimization Workflow

G A D-Glucaric Acid Starting Material B Pre-treatment: Adjust to pH 7.5-9.0 A->B Prevent lactonization C Add Aluminium Source (e.g., Sodium Aluminate) B->C D Is precipitate gelatinous? C->D Monitor pH E Yes: Al(OH)3 formed. Lower Al ratio & retry. D->E pH > 10 or Excess Al F No: Flocculent/Crystalline. Proceed to isolation. D->F Optimal conditions E->C G Azeotropic Drying (Avoid high heat) F->G H High-Yield Aluminium D-Glucarate G->H Prevent thermal degradation

Workflow for optimizing aluminium D-glucarate synthesis and troubleshooting precipitation issues.

References

  • National Center for Biotechnology Information. "d-glucaric acid, aluminium salt | C18H27AlO24 | CID 44150588". PubChem.
  • Smith, T. N., et al. "Convenient Large-Scale Synthesis of d-Glucaro-1,4:6,3-dilactone". ACS Publications.
  • Miralles, A. J., et al. "Development of an aluminum hydroxydicarboxylate builder". US Patent US20120157364A1 / WO2010086832A2.
  • National Renewable Energy Laboratory (NREL). "Novel Approaches to the Isolation of Glucaric Acid from Fermentation Broth". OSTI.gov.

Sources

Optimization

Minimizing aluminum-induced toxicity in D-glucaric acid aluminium salt cell assays

Technical Support Center: Mitigating Aluminum-Induced Toxicity in D-Glucaric Acid Aluminium Salt Cell Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mitigating Aluminum-Induced Toxicity in D-Glucaric Acid Aluminium Salt Cell Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the in vitro evaluation of metal-organic complexes. D-glucaric acid aluminium salt is heavily investigated for its unique pharmacological properties; however, its stability in standard cell culture media is highly dependent on pH and buffer composition. Unintended dissociation of the complex leads to the release of free aluminum ions (Al³⁺), which triggers potent cytotoxic cascades and confounds assay results.

This guide is designed to provide a mechanistic understanding of these artifacts and equip you with self-validating protocols to isolate the true biological effects of D-glucaric acid from aluminum-induced toxicity.

Section 1: Mechanistic Causality of Aluminum Toxicity in Vitro

Before troubleshooting, it is critical to understand why dissociated aluminum causes cell death. Aluminum does not possess a primary biological function. Instead, its toxicity is driven by its high charge density and its ability to displace essential cations (such as Mg²⁺ and Fe³⁺) within the cell.

When free Al³⁺ accumulates in the culture medium, it initiates several destructive pathways:

  • Oxidative Stress & Lipid Peroxidation: Al³⁺ enhances iron-mediated lipid peroxidation, which rapidly compromises plasma membrane integrity[1].

  • Mitochondrial Dysfunction: Intracellular aluminum impairs mitochondrial bioenergetics, leading to a massive secondary generation of reactive oxygen species (ROS)[2].

  • Apoptosis via TGF-β1/Smads: In specific cell lines (e.g., HK-2 kidney proximal tubular cells), aluminum exposure activates the TGF-β1/Smads signaling pathway, directly inducing apoptosis and fibrotic responses[3].

Al_Toxicity Al_Ion Free Al³⁺ in Media (pH < 6.0) Membrane Plasma Membrane Disruption Al_Ion->Membrane Displaces Ca²⁺/Mg²⁺ Mito Mitochondrial Dysfunction Al_Ion->Mito Internalization TGF TGF-β1/Smads Activation Al_Ion->TGF Receptor Binding ROS ROS Generation & Lipid Peroxidation Membrane->ROS Mito->ROS Apoptosis Cell Apoptosis & Necrosis ROS->Apoptosis TGF->Apoptosis

Fig 1: Mechanistic pathways of Al³⁺ induced cytotoxicity in cell culture.

Section 2: Troubleshooting FAQs

Q1: My cell viability drops by 40% within 24 hours of adding D-glucaric acid aluminium salt. Is this the drug's effect or metal toxicity? Causality & Solution: This rapid drop is highly characteristic of acute aluminum toxicity rather than the pharmacological action of D-glucaric acid. The root cause is usually media acidification. At a pH below 6.0, the D-glucaric acid aluminium complex dissociates, releasing highly toxic Al³⁺ hexahydrate[4]. Conversely, if the pH rises above 7.5, aluminum forms insoluble hydroxides (Al(OH)₃), which precipitate out of solution and physically smother adherent cells[2]. Actionable Step: Measure the pH of your media after adding the compound. You must maintain the pH strictly between 7.2 and 7.4 using HEPES buffer (10-25 mM) to prevent dissociation and precipitation.

Q2: How can I experimentally validate that the observed cytotoxicity is NOT due to free aluminum? Causality & Solution: A self-validating experimental design requires a metal chelator control. Deferoxamine (DFO) is a potent trivalent metal ion chelator that sequesters free Al³⁺, preventing it from catalyzing ROS production via Fenton-related reactions[5]. Actionable Step: Run a parallel control group pre-treated with 10-50 µM DFO. If viability is rescued in the DFO group, your primary assay is suffering from aluminum toxicity, and the complex has dissociated.

Q3: Does the choice of cell culture media affect aluminum speciation? Causality & Solution: Yes. Media rich in inorganic phosphates (like standard DMEM) will react with free aluminum to form aluminum phosphate precipitates[2]. This not only alters the effective concentration of your compound but also depletes essential phosphates from the media, causing secondary nutritional starvation for the cells.

Section 3: Quantitative Data on Aluminum Speciation and Toxicity

To optimize your assay conditions, refer to the following table summarizing the behavior of aluminum in standard in vitro environments.

ParameterCondition / ThresholdBiological ConsequenceReference
Media pH < 6.0 High Al³⁺ solubilityAcute plasma membrane disruption; ROS spike.[4]
Media pH 7.2 - 7.4 Optimal complex stabilityMinimal free Al³⁺; true D-glucaric acid effect.[6]
Media pH > 8.0 Al(OH)₄⁻ formationAnionic toxicity; protein denaturation.[4]
Toxicity Threshold > 50 - 100 µM free Al³⁺Significant LDH release; 20-25% viability loss at 48h.[7]
DFO Rescue Dose 10 - 50 µMSequestering of Al³⁺; prevention of oxidative stress.[5]

Section 4: Standardized Protocol for D-Glucaric Acid Aluminium Salt Assays

To ensure scientific integrity and reproducibility, follow this self-validating workflow. This protocol prevents aluminum dissociation and controls for artifactual toxicity.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve D-glucaric acid aluminium salt in a pH-neutral, non-phosphate buffer (e.g., sterile 150 mM NaCl with 10 mM HEPES, pH 7.4) to create a 100x stock. Critical: Do not use PBS as the primary solvent to avoid aluminum phosphate precipitation.

  • Media Conditioning: Supplement your basal cell culture media (e.g., RPMI or DMEM) with 25 mM HEPES to increase buffering capacity. Warm the media to 37°C and pre-equilibrate it in a 5% CO₂ incubator for 2 hours to stabilize the pH at 7.3-7.4.

  • Chelator Control Setup: Divide your multi-well plates into three main groups:

    • Group A: Vehicle Control (Media + HEPES).

    • Group B: Treatment (Media + HEPES + D-glucaric acid aluminium salt).

    • Group C: Chelator Rescue (Media + HEPES + Treatment + 20 µM Deferoxamine).

  • Treatment Application: Add the 100x stock to the conditioned media dropwise while gently swirling to prevent localized pH drops.

  • Validation Assay: After 24-48 hours, perform a dual-readout assay. Use an ATP-based luminescent assay (e.g., CellTiter-Glo) for metabolic viability, and an LDH release assay to quantify structural membrane damage[7].

  • Data Interpretation: If Group B shows high LDH release but Group C (DFO rescue) returns to baseline, your stock preparation has dissociated, and the media pH must be recalibrated.

Workflow Prep 1. Prepare Stock (Non-Phosphate Buffer, pH 7.4) Buffer 2. Condition Media (Add 25mM HEPES, Equilibrate) Prep->Buffer Split 3. Split into Experimental Groups Buffer->Split GrpA Group A: Vehicle Control Split->GrpA GrpB Group B: Salt Treatment Split->GrpB GrpC Group C: Treatment + DFO Split->GrpC Assay 4. Dual Readout Assay (ATP Viability + LDH Release) GrpA->Assay GrpB->Assay GrpC->Assay Valid 5. Validate True Effect (Compare B vs C) Assay->Valid

Fig 2: Standardized workflow incorporating DFO chelator controls to validate assay integrity.

References

  • Acute Toxic and Genotoxic Effects of Aluminum and Manganese Using In Vitro Models. MDPI. Available at: [Link]

  • In-vitro studies of aluminium-induced toxicity on kidney proximal tubular cells. PubMed. Available at: [Link]

  • Aluminum exposure induces nephrotoxicity via fibrosis and apoptosis through the TGF-β1/Smads pathway in vivo and in vitro. PubMed. Available at:[Link]

  • Towards the prevention of potential aluminum toxic effects and an effective treatment for Alzheimer's disease. PMC. Available at:[Link]

  • Aluminum toxicity in plant cells: Mechanisms of cell death and inhibition of cell elongation. Taylor & Francis. Available at:[Link]

  • In vitro toxicity studies of aluminum compounds: The problem of undesirable reactions with the cell culture medium. ResearchGate. Available at:[Link]

  • Aluminium speciation and phytotoxicity in alkaline soils. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Aluminum D-Glucarate vs. Sodium D-Glucarate: A Technical Guide

Executive Summary D-glucaric acid and its salt derivatives are critical platform molecules utilized across clinical pharmacology and industrial chemistry. While the biological efficacy of D-glucarate is primarily driven...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-glucaric acid and its salt derivatives are critical platform molecules utilized across clinical pharmacology and industrial chemistry. While the biological efficacy of D-glucarate is primarily driven by its conversion into D-glucaro-1,4-lactone—a potent inhibitor of β -glucuronidase that aids in the detoxification of carcinogens and hormones[1][2]—the choice of the counter-ion (Sodium vs. Aluminum) fundamentally alters the molecule's physicochemical behavior. This guide provides an objective, data-driven comparison of Sodium D-glucarate and Aluminum D-glucarate , detailing how their distinct coordination chemistries dictate their efficacy in biological sustained-release systems versus industrial chelation applications.

Physicochemical and Mechanistic Foundations

The efficacy of a D-glucarate salt is not solely dependent on the active glucarate anion; it is heavily governed by the dissociation kinetics and solubility profile imparted by its counter-ion.

Sodium D-Glucarate: The High-Solubility Chelator

Sodium D-glucarate ( Na2​C6​H8​O8​ ) is characterized by weak ionic interactions between the monovalent sodium cations ( Na+ ) and the divalent glucarate anion. This results in rapid and complete dissociation in aqueous environments.

  • Causality in Application: Because it dissociates instantly, Sodium D-glucarate provides immediate availability of the active anion. This makes it highly efficacious in industrial applications, particularly in detergent formulations and corrosion inhibition, where rapid calcium sequestration and stability in alkaline pH are paramount[3][4]. Biologically, it offers a rapid-onset pharmacokinetic profile, though it may be cleared quickly from systemic circulation.

Aluminum D-Glucarate: The Sustained-Release Coordination Complex

Aluminum D-glucarate ( Al2​(C6​H8​O8​)3​ ) (CAS 84878-15-9) operates via complex coordination chemistry[5]. The trivalent aluminum cation ( Al3+ ) acts as a strong Lewis acid, forming multidentate coordinate covalent bonds with the hydroxyl and carboxylate groups of the glucarate backbone.

  • Causality in Application: This tight coordination matrix drastically reduces aqueous solubility. Rather than dissolving immediately, Aluminum D-glucarate undergoes slow hydrolysis. In pharmacological applications, this insolubility is leveraged to create a sustained-release profile, providing a prolonged baseline of the active metabolite in the gastrointestinal tract while minimizing rapid renal clearance. Furthermore, aluminum salts are utilized in specialized calcium sequestering compositions where controlled release is necessary[6].

Pathway A Sodium D-Glucarate (Rapid Dissociation) C D-Glucaric Acid (Systemic Pool) A->C Fast H2O Solvation B Aluminum D-Glucarate (Sustained Release) B->C Slow Hydrolysis D D-Glucaro-1,4-lactone (Active Metabolite) C->D Gastric/Hepatic Metabolism E β-Glucuronidase (Enzyme Inhibition) D->E Competitive Inhibition F Toxin/Hormone Excretion (Detoxification) E->F Prevents Deconjugation

Fig 1. Pharmacokinetic dissociation and β-glucuronidase inhibition pathway of D-glucarate salts.

Comparative Efficacy Data

To objectively evaluate these compounds, we must separate their efficacies into biological metrics (enzyme inhibition kinetics) and industrial metrics (metal chelation).

Table 1: Physicochemical & Pharmacokinetic Profiling
ParameterSodium D-GlucarateAluminum D-Glucarate
Stoichiometry 2:1 ( Na2​C6​H8​O8​ )2:3 ( Al2​(C6​H8​O8​)3​ )
Aqueous Solubility (25°C) High (>500 mg/mL)Low (<10 mg/mL)
Dissociation Kinetics Rapid (Immediate release)Slow (Sustained release)
Primary Utility Industrial chelation, rapid detoxLocalized GI buffering, slow-release
β -Glucuronidase IC50​ ~1.5 mM (Achieves rapid peak)~1.5 mM (Maintains prolonged baseline)
Table 2: Industrial Efficacy (Calcium Sequestration)
ParameterSodium D-GlucarateAluminum D-Glucarate
Ca2+ Binding Capacity High (Optimal at pH > 8)Low ( Al3+ competes for binding sites)
Detergent Compatibility Excellent (Eco-friendly builder)[3]Poor (Risk of aluminum precipitation)
Corrosion Inhibition High efficacy[7]Moderate (Requires specific co-polymers)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to continuously verify assay performance during the comparative evaluation of these two salts.

Protocol A: In Vitro β -Glucuronidase Inhibition Kinetics

Objective: To quantify the biological efficacy of the salts by measuring the rate at which they inhibit β -glucuronidase. Rationale: We utilize 4-methylumbelliferyl- β -D-glucuronide (4-MUG) as a fluorogenic substrate. When cleaved by β -glucuronidase, it releases 4-methylumbelliferone (4-MU), which is highly fluorescent. This allows for real-time, high-sensitivity tracking of enzyme activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium acetate buffer (pH 4.5) to mimic the lysosomal acidic environment where β -glucuronidase is most active.

  • Reagent Solubilization:

    • Prepare a 10 mM stock of Sodium D-glucarate in the buffer (rapid dissolution expected).

    • Prepare a 10 mM suspension of Aluminum D-glucarate (requires continuous agitation due to low solubility).

  • Control Establishment (Self-Validation):

    • Positive Control: 10 mM D-glucaro-1,4-lactone (confirms maximum theoretical inhibition).

    • Negative Control: Buffer only (establishes baseline uninhibited enzyme kinetics).

  • Enzyme Incubation: Add 0.1 units/mL of bovine liver β -glucuronidase to a 96-well microplate containing serial dilutions of the test salts. Incubate at 37°C for 30 minutes to allow for salt dissociation and lactone conversion.

  • Substrate Addition & Readout: Add 1 mM 4-MUG to all wells. Measure fluorescence continuously for 20 minutes using a microplate reader (Excitation: 365 nm, Emission: 450 nm).

  • Data Analysis: Calculate the IC50​ based on the reduction in the slope of the fluorescence curve relative to the negative control.

Protocol B: Calcium Sequestration Turbidimetric Assay

Objective: To evaluate the industrial chelating efficacy of the salts in hard water conditions. Rationale: Sodium carbonate is added to a calcium chloride solution. Unbound calcium will precipitate as calcium carbonate ( CaCO3​ ), increasing the turbidity of the solution. An effective chelator will bind the calcium, preventing precipitation and keeping the solution clear[6].

Step-by-Step Methodology:

  • Standardization: Prepare a hard water standard using 0.05 M CaCl2​ adjusted to pH 10.0 with NaOH (alkaline conditions represent typical detergent environments).

  • Chelator Addition: Add 0.01 M of Sodium D-glucarate to Test Tube A, and 0.01 M of Aluminum D-glucarate to Test Tube B.

  • Precipitation Induction: Add 0.05 M Na2​CO3​ dropwise to all tubes, including a control tube containing no chelator.

  • Spectrophotometric Readout: Measure the absorbance (turbidity) at 600 nm.

  • Validation Check: The control tube must show a rapid spike in A600​ (validating the precipitation reaction). The efficacy of the glucarate salt is inversely proportional to the absorbance value.

Workflow Step1 Phase 1: Salt Preparation Na-Glucarate Al-Glucarate Step2 Phase 2: Solubility & pH Aqueous Titration Turbidimetry Step1->Step2 Step3 Phase 3: Biological Assay β-Glucuronidase IC50 Calculation Step2->Step3 Step4 Phase 4: Industrial Assay Ca2+ Sequestration Chelation Index Step2->Step4 Step5 Data Synthesis Comparative Efficacy Matrix Step3->Step5 Step4->Step5

Fig 2. Self-validating experimental workflow for parallel efficacy assessment.

Conclusion

The comparative efficacy of Sodium D-glucarate and Aluminum D-glucarate is entirely contextual. Sodium D-glucarate is the superior candidate for industrial chelation, detergent formulation, and rapid-onset biological applications due to its high aqueous solubility and immediate dissociation[3][4]. Conversely, Aluminum D-glucarate is structurally optimized for specialized pharmacological formulations where a sustained-release profile is required, leveraging its robust coordination chemistry to slow hydrolysis and prolong the delivery of the active β -glucuronidase inhibitor[5].

References

  • A Natural Healing Center. "Calcium D-Glucarate and Detoxification." anaturalhealingcenter.com.
  • National Institutes of Health (NIH). "Use of Glucose Obtained from Biomass Waste for the Synthesis of Gluconic and Glucaric Acids: Their Production, Application, and Future Prospects." nih.gov.
  • Mordor Intelligence. "Glucaric Acid Market - Size, Share, Trends, & Industry Analysis 2031." mordorintelligence.com.
  • Future Market Insights. "Glucaric Acid Market | Global Market Analysis Report - 2035." futuremarketinsights.com.
  • Google Patents. "US20160305028A1 - Corrosion inhibiting composition." google.com.
  • Google Patents. "US9347024B2 - Calcium sequestering composition." google.com.
  • Guidechem. "466690-82-4 C20H35NO7 - Chemical Dictionary (Aluminium D-Glucarate 2:3)." guidechem.com.

Sources

Comparative

Comprehensive NMR Spectroscopy Validation Methods for D-Glucaric Acid Aluminium Salt: A Comparative Guide

Executive Summary Characterizing metal-organic complexes like D-glucaric acid aluminium salt requires moving beyond basic analytical chemistry into rigorous physical chemistry. D-glucaric acid, an end product of the D-gl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Characterizing metal-organic complexes like D-glucaric acid aluminium salt requires moving beyond basic analytical chemistry into rigorous physical chemistry. D-glucaric acid, an end product of the D-glucuronic acid pathway, adopts a bent acyclic structure devoid of destabilizing eclipsed 1,3-hydroxyl interactions[1]. However, in aqueous environments, it exists in a highly dynamic equilibrium with its lactone forms[2]. When complexed with a quadrupolar metal center like Aluminium ( 27 Al, spin I=5/2 ), validation becomes exceptionally complex.

As a Senior Application Scientist, I have designed this guide to objectively compare analytical modalities and provide a self-validating Nuclear Magnetic Resonance (NMR) workflow. This guide ensures that researchers and drug development professionals can guarantee batch-to-batch structural integrity, precise coordination geometry, and stoichiometric accuracy.

Comparative Analysis: NMR vs. Orthogonal Modalities

To validate the performance and structural integrity of D-glucaric acid aluminium salt, laboratories typically choose between NMR spectroscopy and orthogonal methods like Fourier-Transform Infrared Spectroscopy (FT-IR) or X-Ray Diffraction (XRD). Table 1 objectively compares the performance of these alternatives.

Table 1: Performance Comparison of Analytical Modalities for Al-Glucarate
Analytical ModalityLigand Dynamics (Lactonization)Metal Coordination GeometryStoichiometric QuantificationSample Requirement
Dual-Modality NMR (Solution + Solid-State) Excellent (Resolves specific lactone ratios)Excellent (Differentiates 1:1, 1:2, 1:3 chelates)High (via internal standards & integration)Amorphous powder or solution
FT-IR Spectroscopy Poor (Broad overlapping OH/C=O bands)Moderate (Shifts in carboxylate stretching)Low (Qualitative only)Solid powder
X-Ray Diffraction (Single Crystal) N/A (Static snapshot only)Gold Standard (Exact 3D atomic mapping)AbsoluteHigh-quality single crystal
Powder XRD (PXRD) N/APoor (Phase identification only)LowMicrocrystalline powder

Causality in Experimental Design (The "Why")

Why do standard 1D 1 H NMR protocols fail for this complex? The experimental choices in our workflow are driven by fundamental physical chemistry:

  • Ligand Dynamics & Signal Overlap: In solution, D-glucaric acid rapidly equilibrates into the acyclic form, 1,4-lactone, 6,3-lactone, and 1,4:6,3-dilactone[3]. A standard 1D 1 H NMR yields a convoluted spectrum due to overlapping carbinol protons. We utilize quantitative 2D 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) because it resolves the distinct carbonyl carbons, allowing us to quantify the exact lactone-to-acyclic ratio[4].

  • Quadrupolar Broadening of 27 Al: Aluminium-27 is a quadrupolar nucleus. In asymmetric coordination environments, the electric field gradient interacts with the nuclear quadrupole moment, causing severe line broadening. By employing Magic Angle Spinning (MAS) in solid-state NMR, we average out chemical shift anisotropy and first-order quadrupolar interactions[5]. This allows us to distinguish between octahedral ( AlO6​ ) and tetrahedral ( AlO4​ ) geometries, and specifically identify 1:1, 1:2, and 1:3 ligand-to-metal chelates which resonate at ~6.7 ppm, ~11.5 ppm, and ~16.4 ppm, respectively[6]. Furthermore, this method can detect the formation of oligomeric species like the Al13​ tridecamer that may form during pH fluctuations[7].

Workflow A D-Glucaric Acid Aluminium Salt B Solution-State NMR (Ligand Dynamics) A->B C Solid-State MAS NMR (Metal Coordination) A->C D 2D 1H-13C HMBC Lactone Quantification B->D D2O / pH Control E 27Al MAS NMR Geometry & Stoichiometry C->E 10-15 kHz Spinning F Validated Complex Profile D->F E->F

Fig 1: Orthogonal NMR validation workflow for D-glucaric acid aluminium salt.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems—meaning the experiment inherently proves its own accuracy through internal controls.

Protocol A: Solution-State 2D HMBC NMR for Ligand Integrity

Objective: Quantify the equilibrium states of the D-glucaric acid ligand.

  • Step 1: Sample Preparation. Dissolve 20 mg of the complex in 600 µL of Deuterium Oxide ( D2​O ). Adjust the pH to 7.0 using NaOD/DCl to arrest rapid lactonization kinetics.

  • Step 2: Internal Standardization. Add 1 wt% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal quantitative standard.

    • Causality: DSS provides a calibrated reference integral (0 ppm) unaffected by the complexation matrix, removing limitations associated with external calibration[4].

  • Step 3: Acquisition. Acquire a 2D 1 H- 13 C HMBC spectrum at 298 K. Set the long-range coupling constant ( JCH​ ) to 8 Hz to optimize cross-peaks between carbinol protons and carbonyl carbons.

  • Step 4: Self-Validation (Mass Balance Check). Integrate the carbonyl cross-peaks for the acyclic acid and the lactones. The system is validated if the sum of the molar equivalents of all glucarate species equals the total weighed concentration of the ligand.

Protocol B: Solid-State 27 Al MAS NMR for Metal Coordination

Objective: Determine the coordination geometry and stoichiometry of the Al 3+ center.

  • Step 1: Rotor Packing. Pack the powdered D-glucaric acid aluminium salt into a 4.0 mm ZrO2​ rotor. Ensure uniform packing to maintain a stable center of gravity.

  • Step 2: Variable MAS Optimization. Spin the sample at 10 kHz, then acquire a spectrum. Increase the spin rate to 14 kHz and acquire again.

    • Causality: Spinning sidebands will shift position with the spin rate, while the isotropic chemical shift remains stationary, self-validating the true peak position.

  • Step 3: Excitation Pulse. Use a single-pulse excitation with a very small flip angle ( π/12 , approx. 1.0 µs).

    • Causality: For quadrupolar nuclei, large flip angles cause non-quantitative excitation of the central transition ( m=1/2↔−1/2 ). A small flip angle ensures the peak area is strictly proportional to the number of aluminium atoms.

  • Step 4: Spectral Deconvolution. Fit the resulting peaks. A pure 1:1 chelate will appear near 6.7 ppm, while higher-order chelates appear further downfield[6].

Coordination A [Al(H2O)6]3+ 0 ppm B 1:1 Chelate ~6.7 ppm A->B + Ligand C 1:2 Chelate ~11.5 ppm B->C + Ligand D 1:3 Chelate ~16.4 ppm C->D + Ligand

Fig 2: Stepwise coordination of Al3+ with hydroxy carboxylic acids and 27Al NMR shifts.

Quantitative Data Summary

The following table summarizes the expected chemical shifts for validating the complex, synthesized from analogous hydroxy carboxylic acid-aluminium studies and glucaric acid assignments.

Table 2: Expected NMR Chemical Shifts for D-Glucaric Acid Aluminium Salt
NucleusSpecies / Coordination StateExpected Chemical Shift (ppm)Diagnostic Significance
13 C Acyclic D-Glucaric Acid (C1 / C6)~175.0 - 176.5Confirms uncyclized ligand backbone
13 C D-Glucaro-1,4-lactone (C1)~178.0Quantifies degree of lactonization
27 Al Hexaaqua Aluminium [Al(H2​O)6​]3+ 0.0Indicates uncomplexed free metal
27 Al 1:1 Glucarate-Al Chelate (Octahedral)~6.5 - 6.8Primary complexation state
27 Al 1:2 Glucarate-Al Chelate (Octahedral)~11.5 - 12.4Secondary multiligand complexation
27 Al 1:3 Glucarate-Al Chelate (Octahedral)~16.4 - 16.5Saturated metal coordination sphere

References

  • Title: Characterization of D-glucaric acid using NMR, X-ray crystal structure, and MM3 molecular modeling analyses Source: PubMed / Carbohydrate Research URL: [Link]

  • Title: An NMR Study of the Equilibration of d-Glucaric Acid with Lactone Forms in Aqueous Acid Solutions Source: ResearchGate / Journal of Carbohydrate Chemistry URL: [Link]

  • Title: Quantitative HMBC NMR for Catalyzed d-Glucose Oxidation Products Source: Cardiff University / ACS Catalysis URL: [Link]

  • Title: Aluminum27 NMR study of aluminum(III) interactions with hydroxy carboxylic acids Source: ResearchGate / Inorganica Chimica Acta URL: [Link]

  • Title: Ab Initio Calculation of Aqueous Aluminum and Aluminum−Carboxylate Complex Energetics and 27Al NMR Chemical Shifts Source: ACS Publications / The Journal of Physical Chemistry A URL: [Link]

  • Title: Aluminum(III) speciation with hydroxy carboxylic acids. Aluminum27 NMR study Source: Academia.edu URL: [Link]

Sources

Validation

Benchmarking D-glucaric acid aluminium salt against standard chelating agents

An Expert Guide to Benchmarking D-Glucaric Acid Aluminium Salt Against Standard Chelating Agents For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Chelation Chelation is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert Guide to Benchmarking D-Glucaric Acid Aluminium Salt Against Standard Chelating Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chelation

Chelation is a fundamental chemical process involving the binding of a central metal ion by a ligand to form a stable, water-soluble complex known as a chelate[1]. This mechanism is vital across numerous scientific disciplines. In drug development and biological research, chelating agents are indispensable for controlling metal ion activity. They are used to prevent metal-catalyzed degradation of active pharmaceutical ingredients, act as antidotes for heavy metal poisoning, and serve as contrast agents in advanced imaging techniques like MRI[2][3][4][5][6].

For decades, aminopolycarboxylic acids like Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA) have been the gold standard due to their high affinity and broad efficacy. However, their synthetic origins and poor biodegradability present significant environmental concerns, prompting a search for greener alternatives[7][8].

This guide focuses on D-glucaric acid (also known as saccharic acid), a sugar acid found naturally in fruits and vegetables, as a promising bio-based chelator[9][10]. While this analysis is centered on "D-glucaric acid aluminium salt," it is crucial to note that the active chelating species is the D-glucarate anion. Data on this specific salt is limited; therefore, this guide evaluates the performance of the D-glucarate moiety itself. We will benchmark its performance against EDTA, DTPA, and Citric Acid, providing the quantitative data and experimental frameworks necessary for its objective evaluation.

Section 1: Physicochemical Properties of Chelating Agents

The efficacy of a chelating agent is deeply rooted in its molecular structure and chemical properties. These factors dictate its binding strength, specificity for different metal ions, and behavior under varying experimental conditions.

PropertyD-Glucaric AcidEDTA (Ethylenediaminetetraacetic Acid)DTPA (Diethylenetriaminepentaacetic Acid)Citric Acid
Chemical Structure HOOC-(CHOH)₄-COOH(HOOCCH₂)₂NCH₂CH₂N(CH₂COOH)₂(HOOCCH₂)₂NCH₂CH₂N(CH₂COOH)CH₂CH₂N(CH₂COOH)₂HOC(COOH)(CH₂COOH)₂
Molecular Weight 210.14 g/mol 292.24 g/mol 393.35 g/mol 192.12 g/mol
Source/Origin Bio-based (derived from glucose)[11]Petrochemical derivative[7]SyntheticBio-based (fermentation)
Biodegradability Readily biodegradable (presumed)Poorly biodegradable, persistent[7][8]Poorly biodegradableReadily biodegradable
Key Functional Groups 2 Carboxyl, 4 Hydroxyl4 Carboxyl, 2 Amine5 Carboxyl, 3 Amine3 Carboxyl, 1 Hydroxyl
Typical Denticity 4-66 (Hexadentate)8 (Octadentate)[3]3-4 (Tridentate/Tetradentate)

Section 2: The Mechanism of Chelation

The power of a chelating agent lies in its ability to form multiple bonds with a single metal ion, creating a highly stable ring-like structure. This "chelate effect" makes the resulting complex far more stable than if the metal were bound by separate, individual ligands. The number of bonds a single ligand can form is known as its denticity.

DTPA, for example, is a potent chelator because it is potentially octadentate, meaning it has eight potential binding sites (three nitrogen atoms and five carboxyl groups) to "wrap around" a metal ion, forming an exceptionally stable complex[2][3][4]. EDTA is hexadentate, also forming very stable complexes. D-glucaric acid and citric acid, which chelate through their carboxyl and hydroxyl groups, are effective but generally form less stable complexes than their aminopolycarboxylic counterparts.

Caption: General mechanism of chelation.

Section 3: Comparative Performance Analysis

The most definitive measure of a chelator's binding strength is its stability constant (K), often expressed in logarithmic form (log K or log β). A higher log K value indicates a more stable complex and thus a stronger chelating agent for that specific metal ion.

Authoritative Insight: It is critical to understand that stability constants are pH-dependent. The values presented here are typically measured under specific pH conditions. Agents like citric acid are highly effective at low pH but lose efficacy at neutral or alkaline pH, whereas EDTA maintains its strength over a broader range[12][13].

Table 1: Stability Constants (log β) for Selected Metal Ions

Metal IonD-Gluconic Acid (as a proxy for D-Glucaric Acid)EDTADTPACitric Acid
Ca²⁺ ~1.210.610.83.5
Mg²⁺ ~0.78.89.33.4
Fe³⁺ ~3.9 (pH 7), 24-38 (pH 13.3)[14][15]25.128.611.4
Cu²⁺ ~2.518.721.46.1
Zn²⁺ ~1.716.418.54.9
Pb²⁺ N/A17.918.86.5
Cd²⁺ ~1.4 (pH 7), ~13 (pH 13.3)[14][15]16.419.04.8
U(VI) ~2.5 (pH 7), ~20 (pH 13.3)[14][15]16.3N/A7.8

Note: Values are compiled from various sources and represent typical measurements. They can vary with experimental conditions (pH, temperature, ionic strength). DTPA's formation constants are noted to be approximately 100 times greater than those for EDTA.[3]

Interpretation: The data clearly illustrates that EDTA and DTPA are exceptionally strong chelators for a wide range of metal ions, with log K values significantly higher than those of the sugar acids or citric acid. DTPA consistently demonstrates the highest affinity[3]. D-gluconic acid, as a proxy for D-glucaric acid, shows moderate chelating ability that appears to increase significantly in highly alkaline conditions, particularly for trivalent metals[14][15]. This makes it a potentially interesting candidate for specific high-pH applications where biodegradability is required.

Section 4: Experimental Protocols for Benchmarking

To ensure trustworthiness and reproducibility, standardized protocols are essential for comparing chelating agents. Here, we detail two universally accepted methods.

Protocol 1: Determination of Stability Constants via Potentiometric Titration

Scientific Rationale: This method is considered a gold standard for determining stability constants[16][17]. It relies on measuring the change in pH of a solution containing the metal ion and the ligand as it is titrated with a strong base. The resulting titration curve reveals information about the protonation of the ligand and the formation of the metal-ligand complex, from which stability constants can be calculated using methods like those of Irving and Rossotti[16][18].

PotentiometricTitrationWorkflow cluster_prep 1. Solution Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis A Prepare standardized solutions: - Metal salt (e.g., CuCl₂) - Ligand (Chelator) - Acid (e.g., HCl) - Base (e.g., NaOH) B Calibrate pH meter with standard buffers (pH 4, 7, 10) A->B C Titrate solution containing metal + ligand + acid with standardized base B->C D Record pH after each addition of titrant C->D E Plot titration curves (pH vs. volume of base) D->E F Calculate proton-ligand and metal-ligand formation constants (e.g., Irving-Rossotti method) E->F G Determine Stability Constant (log K) F->G

Caption: Workflow for potentiometric titration.

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of the metal salt (e.g., 0.01 M CuCl₂), the chelating agent (e.g., 0.01 M D-glucaric acid), a strong acid (e.g., 0.1 M HCl), and a carbonate-free strong base (e.g., 0.1 M NaOH). All solutions should be prepared in deionized water with a constant ionic strength maintained by a background electrolyte (e.g., 0.1 M KCl).

    • Calibrate a high-precision pH meter using at least two standard buffers that bracket the expected pH range.

  • Titration Procedure:

    • In a thermostated vessel (e.g., at 25°C), pipette a known volume of the metal salt solution, the chelating agent solution, and the strong acid.

    • Begin titrating this mixture with the standardized strong base, adding small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of base added.

    • Continue until the pH changes become minimal, indicating the completion of the reaction.

    • Perform control titrations (e.g., acid alone, acid + ligand) to determine the protonation constants of the ligand.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate titration curves.

    • From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • Use these values to solve for the stepwise or overall stability constants (β) of the metal-chelate complexes[19].

Protocol 2: Quantification of Chelation Capacity via UV-Vis Spectrophotometry

Scientific Rationale: This method offers a rapid and cost-effective way to screen and quantify chelation capacity[20]. It works on the principle of competition. A chromogenic indicator that forms a colored complex with the metal ion is added to the solution. An effective chelating agent will sequester the metal ions, preventing them from binding to the indicator, which results in a measurable decrease in absorbance[21][22][23]. The percentage of chelation can be calculated by comparing the absorbance of the sample to positive and negative controls[20].

SpectrophotometryWorkflow cluster_setup 1. Assay Setup cluster_reaction 2. Reaction & Measurement cluster_calc 3. Calculation A Prepare solutions: - Metal ion stock - Chelator dilutions - Indicator reagent (e.g., Ferrozine) B Prepare Controls: - Positive Control (Metal + Indicator) - Negative Control (Indicator only) A->B C Mix chelator sample with metal ion solution; incubate A->C D Add indicator reagent to all samples and controls B->D C->D E Measure absorbance at λ_max of the Metal-Indicator complex D->E F Calculate % Chelation using the formula: [(A_pos - A_sample) / (A_pos - A_neg)] x 100 E->F G Determine IC₅₀ value (concentration for 50% chelation) F->G

Caption: Workflow for spectrophotometric chelation assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of a metal salt (e.g., 2 mM FeCl₂) and a series of dilutions of the chelating agent to be tested.

    • Prepare a solution of a chromogenic indicator, such as Ferrozine (5 mM), which forms a stable, colored complex with Fe²⁺ ions[21].

  • Assay Procedure (in a 96-well plate format):

    • Add 50 µL of the chelating agent dilution to a well.

    • Add 50 µL of the FeCl₂ solution to initiate the chelation reaction. Allow to incubate for 10 minutes at room temperature.

    • Prepare a positive control (50 µL buffer + 50 µL FeCl₂) and a negative control (100 µL buffer).

    • To start the colorimetric reaction, add 100 µL of the Ferrozine solution to all wells.

    • Incubate for another 10 minutes to allow for color development.

  • Measurement and Calculation:

    • Measure the absorbance of each well at the maximum wavelength (λ_max) for the Fe²⁺-Ferrozine complex (562 nm) using a microplate reader[21].

    • Calculate the percentage of metal chelation using the formula: % Chelation = [ (A_control - A_sample) / A_control ] × 100 Where A_control is the absorbance of the positive control and A_sample is the absorbance in the presence of the chelating agent. A more precise formula accounts for the negative control[20].

Conclusion: Selecting the Right Agent for the Application

The choice of a chelating agent is not a one-size-fits-all decision. It requires a careful balance of performance, safety, and environmental impact.

  • DTPA and EDTA remain the undisputed champions for applications requiring the highest possible binding affinity and stability across a wide pH range. DTPA is particularly superior for sequestering heavy metals and is a workhorse in medical treatments for metal toxicity[2][24].

  • Citric Acid is an excellent, biodegradable choice for applications where a moderate chelating strength is sufficient, especially under acidic conditions. Its use in root canal treatments and as a food additive highlights its efficacy and safety profile[12][25].

  • D-Glucaric Acid emerges as a promising "green" alternative. While its chelation strength for most divalent metals at neutral pH is modest compared to EDTA or DTPA, its performance with trivalent ions at high pH is noteworthy[14][15]. Its key advantage is its presumed high biodegradability, derived from its natural origins[11]. This makes D-glucaric acid and its salts compelling candidates for formulations where environmental impact is a primary concern, such as in biodegradable detergents or large-scale water treatment, and potentially in biomedical contexts where a less aggressive, non-persistent chelator is desired.

For drug development professionals, while D-glucaric acid's primary recognized biological role is in enhancing glucuronidation to aid detoxification[26][27][28], its direct chelating properties should not be overlooked. Further research to fully characterize its stability constants with a broader range of pharmaceutically relevant metal ions is warranted.

References

  • What are DTPA inhibitors and how do they work? - Patsnap Synapse. (2024).
  • Pentetic acid - Wikipedia. Available at: [Link]

  • Preliminary study of the metal binding site of an anti-DTPA-indium antibody by equilibrium binding immunoassays and immobilized metal ion affinity chromatography - PubMed. (1998). Available at: [Link]

  • DTPA Solutions for Industrial Applications.
  • Chelate complex modifications - DTPA - Biomers.net. Available at: [Link]

  • EDTA Vs CITRIC ACID DECALCIFYING SOLUTIONS: A SYSTEMATIC REVIEW TO COMPARE THE CLINICAL EFFICACY - Annals of Dental Specialty. (2022). Available at: [Link]

  • Potentiometric determination of aminal stability constants - PubMed. (1998). Available at: [Link]

  • Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators - PMC. (2024). Available at: [Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method - MDPI. (2022). Available at: [Link]

  • Studies on metal gluconic acid complexes - Loughborough University Research Repository. (2005). Available at: [Link]

  • (PDF) Studies on Metal Gluconic Acid Complexes - ResearchGate. (2005). Available at: [Link]

  • An analytical method for the quantitative determination of iron ion chelating capacity: development and validation - Semantic Scholar. (2022). Available at: [Link]

  • Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium - IJSART. (2018). Available at: [Link]

  • POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Available at: [Link]

  • Demineralization effect of EDTA, EGTA, CDTA and citric acid on root dentin - Semantic Scholar. (2005). Available at: [Link]

  • Metal extraction by differently concentrated solutions of D-gluconic acid under addition of 30 g L − 1 NaOH. - ResearchGate. (2003). Available at: [Link]

  • US20080248583A1 - Quantitative and Qualitative Chelation Measuring Methods and Materials - Google Patents. (2008).
  • POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA - Rasayan Journal of Chemistry. (2021). Available at: [Link]

  • EDTA vs Citrate Tubes: Best Anticoagulant for Blood Testing. (2025). Available at: [Link]

  • Calcium D-Glucarate Naturally Enhancing Glucuronidation – A Detoxification System - Douglas Laboratories. (2012). Available at: [Link]

  • Determination of stability constant by Potentiometric titrations -I - YouTube. (2018). Available at: [Link]

  • Comparison of efficiency of ethylenediaminetetraacetic acid, citric acid, and etidronate in the removal of calcium hydroxide intracanal medicament using scanning electron microscopic analysis: An in-vitro study - PMC. (2014). Available at: [Link]

  • Studies on metal gluconic acid complexes - Semantic Scholar. (2005). Available at: [Link]

  • A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron - PubMed. (2021). Available at: [Link]

  • Calcium Glucarate | Memorial Sloan Kettering Cancer Center. (2022). Available at: [Link]

  • Can Calcium-D-Glucarate Support Detoxification in Long COVID and ME/CFS? | RTHM. (2026). Available at: [Link]

  • GLDA vs EDTA: Is The New Eco-Friendly Chelator The Ultimate Winner? Key Differences & Selection Guide. (2025). Available at: [Link]

  • Calcium D-glucarate - Wikipedia. Available at: [Link]

  • The Benefits of Calcium D-Glucarate - Dr. Jolene Brighten. (2021). Available at: [Link]

  • (PDF) EDTA Vs Citric Acid Decalcifying Solutions: A Systematic Review to Compare the Clinical Efficacy - ResearchGate. (2022). Available at: [Link]

  • An analytical method for the quantitative determination of iron ion chelating capacity: development and validation - Visor Redalyc. (2022). Available at: [Link]

  • GLDA vs EDTA: Which Chelator is Better?- Yuanlian Chemical. (2025). Available at: [Link]

  • Chelation - Wikipedia. Available at: [Link]

  • Green and effective complexation – a comparative study - Jungbunzlauer. (2023). Available at: [Link]

  • Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis - PMC. (2023). Available at: [Link]

  • Organic Acids Chelating Agents. Available at: [Link]

  • An analytical method for the quantitative determination of iron ion chelating capacity: development and validation - ResearchGate. (2022). Available at: [Link]

  • Separation of bio-based glucaric acid via antisolvent crystallization and azeotropic drying. (2022). Available at: [Link]

  • Sodium Gluconate vs. EDTA: Choosing the Right Chelating Agent. Available at: [Link]

  • Metabolism, uptake, and excretion of a D-glucaric acid salt and its potential use in cancer prevention - PubMed. (1997). Available at: [Link]

  • Chelation in Metal Intoxication - PMC - NIH. (2010). Available at: [Link]

Sources

Comparative

Comparing thermal stability of D-glucaric acid metal salts

As a Senior Application Scientist, evaluating the thermal stability of D-glucaric acid metal salts is a critical prerequisite for their successful integration into advanced applications, ranging from the synthesis of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the thermal stability of D-glucaric acid metal salts is a critical prerequisite for their successful integration into advanced applications, ranging from the synthesis of bio-based polyamides to the formulation of solid-state pharmaceuticals. Free D-glucaric acid is inherently unstable under thermal stress, readily undergoing equilibrium lactonization to form 1,4- and 6,3-lactones, which depresses its melting point and initiates premature degradation[1].

Neutralizing the carboxylic acid moieties with metal cations (e.g., Ca²⁺, K⁺, Na⁺, Zn²⁺) locks the molecule into its acyclic conformation. The resulting electrostatic interactions and coordination geometries fundamentally alter the thermal stability profile, shifting the onset of decomposition to higher temperatures suitable for melt-polymerization and hot-melt extrusion[2]. This guide objectively compares the thermal behavior of these metal salts and provides the validated experimental frameworks necessary to characterize them.

Comparative Thermal Stability Profiles

The thermal degradation of D-glucarate metal salts generally proceeds via a multi-stage pathway:

  • Dehydration: Endothermic loss of coordinated lattice water (present in divalent salts).

  • Decarboxylation and Backbone Cleavage: Exothermic breakdown of the carbon skeleton and release of CO₂/CO.

  • Carbonization: High-temperature formation of amorphous carbon and residual metal oxides or carbonates.

Divalent salts, such as Calcium D-glucarate tetrahydrate , exhibit complex thermal curves due to hydration. Thermogravimetric analysis (TGA) reveals an initial ~10% weight loss near 100 °C corresponding to the elimination of four water molecules. This is followed by a ~30% mass loss between 120 °C and 180 °C driven by decarboxylation, culminating in complete organic decomposition up to 650 °C[3].

Conversely, monovalent salts like Monopotassium D-glucarate and Sodium D-glucarate are typically anhydrous. They demonstrate higher initial decomposition temperatures ( Td​>185 °C), making them the preferred monomers for high-temperature polycondensation reactions where premature water release would disrupt polymerization stoichiometry[4].

Quantitative Thermal Data Summary
Metal SaltHydration StateInitial Dehydration Temp (°C)Onset of Decomposition ( Td​ ) (°C)Primary Residue (>600 °C)Primary Industrial Application
Calcium D-Glucarate Tetrahydrate~100120 – 180Calcium Oxide (CaO)Nutraceuticals, Chemoprevention
Monopotassium D-Glucarate AnhydrousN/A185 – 200Potassium Carbonate/OxidePolyamide/Polyester Synthesis
Sodium D-Glucarate AnhydrousN/A200 – 210Sodium Carbonate/OxidePolymer Precursors
Zinc D-Glucarate Dihydrate90 – 110170 – 220Zinc Oxide (ZnO)Coordination Polymers

Thermal Degradation Workflow

The following diagram illustrates the logical progression of thermal degradation phases for hydrated D-glucaric acid metal salts.

G A Hydrated Metal D-Glucarate (e.g., Ca, Zn Salts) B Dehydration Phase (80°C - 120°C) A->B - H2O (Endothermic) C Anhydrous Metal D-Glucarate B->C D Decarboxylation & Lactonization (150°C - 250°C) C->D Heat (Exothermic) E Amorphous Organic Intermediates D->E F Carbonization & Oxidation (>400°C) E->F G Metal Oxide Residue (e.g., CaO, ZnO) F->G Final Ash

Figure 1: Generalized thermal degradation workflow of hydrated D-glucaric acid metal salts.

Self-Validating Experimental Protocol: TGA & DSC

To ensure high reproducibility and isolate the intrinsic thermal stability of the metal-ligand bonds, the following standardized protocol utilizes concurrent Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Causality & Experimental Design: We mandate a high-purity nitrogen ( N2​ ) purge gas rather than air. Air introduces oxidative degradation pathways that artificially lower the apparent decomposition temperature, masking the true thermal stability of the carbon backbone. Furthermore, we utilize a 10 °C/min heating rate; faster rates induce thermal lag (where the sample core is cooler than the sensor), while slower rates can cause overlapping kinetic events to smear into a single unresolvable peak.

Step-by-Step Methodology

Step 1: System Calibration (Self-Validation)

  • Run a standard sample of Calcium Oxalate Monohydrate ( CaC2​O4​⋅H2​O ) from 30 °C to 800 °C.

  • Verify the three distinct stoichiometric weight losses: dehydration (~150 °C), CO release (~500 °C), and CO₂ release (~750 °C). If the mass loss percentages deviate by >0.5% from theoretical values, recalibrate the microbalance before proceeding.

Step 2: Sample Preparation

  • Desiccate the D-glucarate metal salt samples over P2​O5​ under vacuum for 24 hours at room temperature to remove surface-adsorbed moisture without stripping coordinated lattice water.

  • Weigh exactly 2.0 to 3.0 mg of the sample into a standard alumina ( Al2​O3​ ) crucible. Causality: Alumina is chosen over platinum to prevent potential catalytic effects from the pan during the high-temperature carbonization phase.

Step 3: Thermogravimetric Analysis (TGA) Execution

  • Load the crucible into the TGA instrument (e.g., PerkinElmer STA6000)[2].

  • Set the purge gas to ultra-high purity Nitrogen ( N2​ ) at a flow rate of 20 mL/min.

  • Equilibrate the furnace at 40 °C for 5 minutes.

  • Initiate the heating ramp from 40 °C to 600 °C at a strict rate of 10 °C/min.

  • Record the thermogram, specifically noting the 10% weight loss temperature ( Td10%​ ) and the 50% weight loss temperature ( Td50%​ ).

Step 4: Differential Scanning Calorimetry (DSC) Execution

  • Weigh 2.0 mg of the sample into a hermetically sealed aluminum pan with a pinhole (to allow vapor escape while maintaining self-generated atmosphere).

  • Purge the DSC cell with N2​ at 50 mL/min.

  • Heat from 30 °C to 250 °C at 10 °C/min.

  • Identify endothermic peaks corresponding to dehydration and melting, and exothermic peaks corresponding to decomposition.

Implications for Drug Development and Polymer Synthesis

The thermal stability limits dictates the processing windows for these compounds. For instance, in the synthesis of amphiphilic polymers, the reaction temperature must be kept strictly below 180 °C when utilizing monopotassium D-glucarate to prevent the degradation of the acyclic monomer into furan derivatives[2]. In drug development, the low dehydration temperature of Calcium D-glucarate (~100 °C) means that hot-melt extrusion (HME) processes must be carefully temperature-controlled to prevent the conversion of the tetrahydrate to the anhydrous form, which can alter the drug's dissolution profile and bioavailability.

References

  • Wu, J., et al. "Synthesis of Crystalline and Amphiphilic Polymers from d-Glucaric Acid." Biomacromolecules, ACS Publications, 2016.[Link]

  • Hashim, Z., et al. "Nanosheet‐Stacked Chiral Silica Transcribed from Metal Ion‐ and pH‐Tuned Supramolecular Crystalline Complexes of Polyamine‐D‐Glucarate." Chemistry - A European Journal, 2013.[Link]

  • Smith, R., et al. "Convenient Large-Scale Synthesis of d-Glucaro-1,4:6,3-dilactone." Journal of Organic Chemistry, ACS Publications, 2009.[Link]

  • Kiely, D. E., et al. "Novel biodegradable polyamides based on tartaric acid: Preparation and properties." ResearchGate, 2000.[Link]

Sources

Validation

D-glucaric acid aluminium salt vs D-glucaro-1,4-lactone in beta-glucuronidase inhibition

An objective, data-driven comparison between D-glucaric acid aluminium salt and D-glucaro-1,4-lactone requires a fundamental understanding of their biochemical relationship. As an Application Scientist, I frequently obse...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison between D-glucaric acid aluminium salt and D-glucaro-1,4-lactone requires a fundamental understanding of their biochemical relationship. As an Application Scientist, I frequently observe researchers failing in vitro assays because they mistakenly apply a stable precursor (the salt) directly to an enzymatic assay, expecting the inhibitory kinetics of the active pharmacophore (the lactone).

This guide provides a comprehensive technical breakdown of these two compounds, exploring the causality behind their experimental applications in β-glucuronidase (GUS) inhibition, supported by kinetic data and self-validating protocols.

Mechanistic Causality: Precursor vs. Active Pharmacophore

The core difference between D-glucaric acid aluminium salt and D-glucaro-1,4-lactone lies in their structural readiness to bind the target enzyme.

Gut microbial and mammalian β-glucuronidases (GUS) are retaining glycosyl hydrolases responsible for the deconjugation of glucuronidated metabolites (e.g., clearing the inactive SN-38-glucuronide back into the toxic SN-38 active form, causing irinotecan-induced diarrhea)[1].

  • D-Glucaro-1,4-lactone is a structural analog of D-glucuronic acid. It acts as a direct, competitive inhibitor of GUS by intercepting the glycosyl-enzyme catalytic intermediate[2]. It is the active moiety.

  • D-Glucaric Acid Aluminium Salt is a stable, inactive prodrug/precursor. In neutral physiological buffers, it possesses virtually no inhibitory activity. To become active, the D-glucaric acid must undergo spontaneous cyclization (dehydration) into D-glucaro-1,4-lactone. This conversion is strictly pH-dependent, occurring primarily in highly acidic environments (such as gastric acid in vivo or via boiling in acidic buffers in vitro)[3][4].

Mechanism Hepatic Hepatic Glucuronidation (Phase II Detox) Conjugate Toxin/Drug-Glucuronide (Inactive, Water Soluble) Hepatic->Conjugate Excretion to Gut Gut Gut Microbiome β-Glucuronidase (GUS) Conjugate->Gut Substrate Toxin Free Toxin/Drug (Reabsorbed) Gut->Toxin Deconjugation Salt D-Glucaric Acid Aluminium Salt (Inactive Precursor) Lactone D-Glucaro-1,4-lactone (Active Inhibitor) Salt->Lactone Acidic pH (Gastric/In Vitro) Lactone->Gut Competitive Inhibition

Figure 1: Pharmacokinetic relationship and mechanism of GUS inhibition by D-glucarate derivatives.

Quantitative Data & Kinetic Profiles

When selecting between the salt and the lactone, the experimental environment dictates the choice. The table below summarizes the critical physicochemical and kinetic parameters.

ParameterD-Glucaro-1,4-lactoneD-Glucaric Acid Aluminium Salt
Active State Active PharmacophoreInactive Precursor (Prodrug)
Target Enzyme β-glucuronidase (Microbial & Mammalian)None (Requires conversion)
Inhibitory Potency Ki​ = 19 µM (E. coli GUS)[1] IC50​ = 45 µM (Human GUS)[5]N/A (Inactive in vitro at neutral pH)
Aqueous Stability Low. Hydrolyzes to D-glucaric acid over time. Must be prepared fresh (< 24h)[5].High. Highly stable in solid and aqueous forms at neutral pH.
Primary Application In vitro enzymatic assays, structural biology, standard reference inhibitor.In vivo animal models, dietary supplementation, long-term pharmacokinetics.

Experimental Workflows & Methodologies

A frequent point of failure in drug discovery pipelines occurs when researchers use D-glucaric acid salts in high-throughput in vitro screening. Because the assay buffer is typically maintained at pH 6.8–7.4 (optimal for E. coli or mammalian GUS), the salt never converts to the active lactone, yielding false-negative inhibition data.

Workflow Start Select Inhibitor Form InVitro In Vitro Enzymatic Assay Start->InVitro InVivo In Vivo / Cell-Based Assay Start->InVivo PrepLactone Prepare D-Glucaro-1,4-lactone in Aqueous Buffer (Fresh) InVitro->PrepLactone PrepSalt Administer D-Glucaric Acid Salt (Oral Gavage / Media) InVivo->PrepSalt Incubate Incubate with GUS & Substrate (e.g., pNPG) PrepLactone->Incubate Metabolize Gastric Acid Conversion to 1,4-Lactone PrepSalt->Metabolize Measure Measure Absorbance at 405 nm Calculate IC50 Incubate->Measure Biomarker Quantify Fecal/Serum Glucuronides (LC-MS/MS) Metabolize->Biomarker

Figure 2: Decision matrix and experimental workflow for utilizing D-glucarate derivatives.

Protocol A: Self-Validating In Vitro β-Glucuronidase Inhibition Assay

Use Case: Determining IC50​ or screening novel inhibitors against a known standard. Compound Required:D-Glucaro-1,4-lactone

Rationale: To measure direct enzyme kinetics, the active lactone must be used. Aqueous solutions of the lactone must be prepared immediately before use, as it exists in a dynamic equilibrium and will slowly hydrolyze back to inactive glucaric acid in water[5].

  • Buffer Preparation: Prepare GUS Assay Buffer (50 mM Sodium Phosphate, pH 6.8, 0.1% Triton X-100).

  • Inhibitor Preparation (Fresh): Dissolve D-glucaro-1,4-lactone in assay buffer to create a 10 mM stock. Perform serial dilutions (e.g., 1 µM to 1000 µM). Do not store this solution overnight.

  • Enzyme Incubation: In a 96-well plate, combine 10 µL of purified E. coli GUS (final concentration ~1 nM) with 40 µL of the inhibitor dilutions. Incubate at 37°C for 15 minutes to allow binding.

  • Reaction Initiation: Add 50 µL of 2 mM p-nitrophenyl-β-D-glucuronide (pNPG) substrate to all wells.

  • Self-Validation Controls:

    • Positive Control: Enzyme + Substrate + Buffer (No inhibitor) -> Establishes Vmax​ .

    • Negative Control: Substrate + Buffer (No enzyme) -> Accounts for spontaneous substrate hydrolysis.

  • Termination & Measurement: After 30 minutes at 37°C, stop the reaction by adding 100 µL of 0.2 M Sodium Carbonate ( Na2​CO3​ ). This basic shift stops the enzyme and maximizes the absorbance of the released p-nitrophenolate ion. Read absorbance at 405 nm.

Protocol B: In Vivo Efficacy & Conversion Assay

Use Case: Evaluating systemic detoxification or mitigating drug-induced enteropathy. Compound Required:D-Glucaric Acid Aluminium Salt

Rationale: For in vivo studies, administering the lactone directly is inefficient due to rapid clearance and instability. Administering the stable aluminium salt allows the acidic environment of the stomach to naturally catalyze the conversion into the active lactone, providing a sustained inhibitory effect in the GI tract[4][6].

  • Formulation: Suspend D-glucaric acid aluminium salt in 0.5% methylcellulose or standard saline for oral gavage (typical dose: 100–200 mg/kg).

  • Administration: Administer to the murine model via oral gavage 1 hour prior to the administration of the glucuronidated challenge (e.g., Irinotecan).

  • Sample Collection: Collect fecal pellets at 6, 12, and 24 hours post-administration.

  • Ex Vivo Validation: Homogenize fecal pellets in purely neutral buffer. Centrifuge and utilize the supernatant in the in vitro assay (Protocol A, step 3) to measure the residual active GUS activity in the gut microbiome. A successful conversion of the salt to the lactone in vivo will present as a significant reduction in fecal GUS activity compared to vehicle-treated controls[7].

Application Scientist's Verdict

The choice between D-glucaric acid aluminium salt and D-glucaro-1,4-lactone is not a matter of which is "better," but rather which is chemically appropriate for the assay's microenvironment.

If you are conducting biochemical assays, structural biology (X-ray crystallography), or high-throughput screening , you must use D-glucaro-1,4-lactone . It is the true substrate analog and active inhibitor[1][2]. Using the aluminium salt here will result in a failure to inhibit the enzyme.

If you are designing animal studies, dietary formulations, or long-term pharmacokinetic models , D-glucaric acid aluminium salt is the superior choice. Its high stability allows it to survive formulation and transit, relying on the subject's gastric acid to act as a bioreactor, converting the prodrug into the active lactone exactly where it is needed[4].

References

  • Wallace, B. D., et al. (2018). "Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception." ACS Central Science, 4(7), 868–879. Available at:[Link]

  • A. N. Bhatt, et al. (1997). "Metabolism, Uptake, and Excretion of a D-Glucaric Acid Salt in Male and Female Rats." Cancer Detection & Prevention. Available at:[Link]

  • Z. Walaszek, et al. (1996). "The biological role of D-glucaric acid and its derivatives: Potential use in medicine." ResearchGate. Available at:[Link]

  • M. L. Gecse, et al. (2008). "Gut Microbial β-Glucuronidases Regulate Host Luminal Proteases and are depleted in Irritable Bowel Syndrome." Gut. Available at:[Link](Note: Linked via PMC reference network for microbial GUS regulation).

Sources

Comparative

Reproducibility of D-Glucaric Acid Aluminium Salt Synthesis: A Comparative Methodological Guide

D-glucaric acid aluminium salt (aluminium glucarate) is a highly valued coordination compound. It functions as an eco-friendly chelating agent, a builder in detergent formulations, and a corrosion inhibitor [1, 2].

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Author: BenchChem Technical Support Team. Date: April 2026

D-glucaric acid aluminium salt (aluminium glucarate) is a highly valued coordination compound. It functions as an eco-friendly chelating agent, a builder in detergent formulations, and a corrosion inhibitor [1, 2]. However, achieving high batch-to-batch reproducibility—specifically maintaining the exact stoichiometric ratio of aluminium to glucarate and avoiding the co-precipitation of unreacted monolactones—remains a significant challenge for researchers and drug development professionals.

This guide objectively compares the two primary synthesis pathways, providing field-proven insights into the causality behind experimental choices and establishing self-validating protocols to ensure scientific integrity.

Mechanistic Overview of Synthesis Routes

To synthesize aluminium glucarate with high reproducibility, researchers typically choose between two distinct pathways based on the desired purity and scale:

  • Alkaline Salt Exchange (The Aluminate Route) : Reacting an alkali metal glucarate (e.g., monopotassium D-glucarate or disodium glucarate) with sodium aluminate under highly alkaline conditions [1].

  • Free Acid Neutralization (The Calcium Glucarate Route) : Acidifying calcium D-glucarate to yield free D-glucaric acid and its monolactones, followed by neutralization with an aluminium source (e.g., aluminium hydroxide) [3].

SynthesisPathways Start1 Alkali Metal Glucarate (Na/K Salt) Reagent1 Sodium Aluminate + NaOH (pH 9-14) Start1->Reagent1 Start2 Calcium D-Glucarate Tetrahydrate Reagent2 H2SO4 in 95:5 Acetone-Water Start2->Reagent2 Product D-Glucaric Acid Aluminium Salt Reagent1->Product Alkaline Exchange Intermediate2 Free D-Glucaric Acid + Monolactones Reagent2->Intermediate2 CaSO4 Precipitation Reagent3 Al(OH)3 or AlCl3 Neutralization Intermediate2->Reagent3 Reagent3->Product Acid-Base Neutralization

Comparative workflows for the synthesis of D-glucaric acid aluminium salt.

Comparative Experimental Protocols

Protocol A: Alkaline Salt Exchange (Aluminate Route)

Expertise & Causality : This method leverages the high solubility of sodium aluminate in alkaline conditions (pH > 9) to prevent the premature precipitation of aluminium hydroxide. A 1:1 molar ratio of glucarate to aluminium is strictly maintained to ensure the formation of the specific aluminium hydroxydicarboxylate complex [1]. Self-Validating System : The protocol relies on continuous pH monitoring. If the pH drops below 9 during the addition phase, the system invalidates itself via the visible precipitation of white Al(OH)₃, indicating a skewed stoichiometric ratio.

Step-by-Step Methodology :

  • Preparation of Glucarate Solution : Dissolve 1.0 molar equivalent of disodium D-glucarate in deionized water. Ensure complete dissolution by gentle heating (40°C) if necessary.

  • Aluminate Preparation : In a separate vessel, dissolve 1.0 molar equivalent of sodium aluminate in an aqueous solution of sodium hydroxide (0.5 M) to maintain a pH between 11 and 13.

  • Reaction : Slowly add the aluminate solution to the glucarate solution under continuous high-shear stirring at room temperature.

  • Isolation : The aluminium glucarate complex forms in solution. Depending on the desired application, it can be used as an aqueous concentrate or precipitated by carefully adding an anti-solvent (e.g., ethanol), followed by vacuum filtration and drying.

Protocol B: Free Acid Neutralization (Calcium Glucarate Route)

Expertise & Causality : Starting from calcium D-glucarate is economically favorable. The critical step is the acidification. Using a 95:5 (v/v) acetone-water mixture is paramount; neat acetone causes a 10–20% loss in yield because the highly polar glucaric acid co-precipitates with calcium sulfate. The 5% water facilitates proton transfer and keeps the glucaric acid species homogeneously dissolved [3]. Self-Validating System : The quantitative mass recovery of the dried calcium sulfate filter cake serves as an in-process validation check. A recovery of <95% theoretical mass indicates incomplete conversion of the calcium salt to the free acid.

Step-by-Step Methodology :

  • Acidification : Suspend 1.0 molar equivalent of calcium D-glucarate tetrahydrate in a 95:5 (v/v) acetone-water mixture.

  • Sulfate Precipitation : Add 1.0 molar equivalent of concentrated sulfuric acid dropwise over 30 minutes while stirring. Heat the mixture to reflux for 4 hours.

  • Filtration : Cool the mixture to room temperature and filter with suction to remove the precipitated calcium sulfate byproduct. Wash the filter cake with an additional 95:5 acetone-water mixture.

  • Solvent Removal : Evaporate the acetone under reduced pressure to yield a concentrated aqueous syrup of free D-glucaric acid and its monolactones.

  • Neutralization : Dilute the syrup with deionized water and slowly add 1.0 molar equivalent of aluminium hydroxide (Al(OH)₃) powder. Stir at 60°C until the suspension clears, indicating the formation of aluminium glucarate.

  • Drying : Lyophilize (freeze-dry) the resulting solution to obtain a highly pure aluminium glucarate powder.

Quantitative Data & Reproducibility Analysis

To objectively compare these methods, we evaluate them across four critical dimensions: Yield, Purity, Scalability, and Batch-to-Batch Variance (measured by the Al:Glucarate molar ratio consistency).

Performance MetricMethod A: Alkaline Salt ExchangeMethod B: Free Acid Neutralization
Overall Yield 88% – 92%75% – 82%
Product Purity >95% (Contains trace Na⁺ ions)>98% (Ion-free, if washed properly)
Batch Variance (Al:Glucarate) ± 2.1%± 4.5%
Scalability Excellent (Aqueous, single-phase)Moderate (Requires solvent recovery)
Primary Impurities Unreacted aluminate, Sodium saltsCalcium sulfate traces, Monolactones
Best Suited For Industrial detergents, corrosion inhibitors [2]High-purity hydrogels, pharmaceuticals [4]

Data Synthesis : Method A offers superior scalability and tighter batch-to-batch variance because it operates entirely in an aqueous, alkaline phase, avoiding the complex equilibrium of glucaric acid monolactones. However, Method B yields a product with higher absolute purity (free from sodium ions), which is critical for sensitive downstream applications like nanoparticulate poly(glucaramide) hydrogels [4].

CoordinationMechanism Al Al3+ O1 O- (Carboxyl) O1->Al Ionic O2 O- (Carboxyl) O2->Al OH1 OH (Hydroxyl) OH1->Al Dative OH2 OH (Hydroxyl) OH2->Al Glucarate Glucarate Backbone Glucarate->O1 Glucarate->O2 Glucarate->OH1 Glucarate->OH2

Proposed coordination mechanism of Al3+ with the carboxylate and hydroxyl groups of D-glucarate.

Conclusion

For drug development professionals and materials scientists requiring high-purity, sodium-free aluminium glucarate, the Free Acid Neutralization (Method B) is the required protocol, provided strict adherence to the 95:5 acetone-water solvent ratio is maintained to prevent yield loss [3]. Conversely, for industrial-scale applications where trace alkali metals are acceptable, the Alkaline Salt Exchange (Method A) provides superior reproducibility and operational simplicity [1].

References

  • Title : Development of an aluminum hydroxydicarboxylate builder (US20120070554A1) Source : Justia Patents / US Patent and Trademark Office URL :[Link]

  • Title: Corrosion inhibiting composition (US9404188B2)
  • Title : Convenient Large-Scale Synthesis of d-Glucaro-1,4:6,3-dilactone Source : Organic Process Research & Development (ACS Publications) URL :[Link]

  • Title : Nanoparticulate Poly(glucaramide)-Based Hydrogels for Controlled Release Applications Source : PubMed Central (National Institutes of Health) URL :[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling D-Glucaric acid, aluminium salt

Handling D-Glucaric Acid, Aluminium Salt: A Comprehensive Safety and Operational Guide D-Glucaric acid, aluminium salt (CAS: 84864-58-4)[1] is a specialized organometallic compound increasingly utilized in advanced drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling D-Glucaric Acid, Aluminium Salt: A Comprehensive Safety and Operational Guide

D-Glucaric acid, aluminium salt (CAS: 84864-58-4)[1] is a specialized organometallic compound increasingly utilized in advanced drug development and materials science. Because it combines an organic sugar acid backbone with an aluminum metal center, its handling requires a nuanced approach that addresses both the irritant properties of glucaric acid derivatives[2] and the particulate hazards associated with aluminum salts[3].

As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. By understanding the causality behind these safety measures—such as why specific glove materials or ventilation strategies are chosen—researchers can create a self-validating safety culture that ensures both personnel protection and experimental integrity.

Hazard Profile and PPE Causality

D-Glucaric acid salts are known to cause skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[2][4]. When complexed with aluminum, the resulting powder presents a significant inhalation risk and potential for electrostatic dust accumulation.

The selection of Personal Protective Equipment (PPE) must be treated as a self-validating system: each piece of equipment mitigates a specific mechanistic pathway of exposure.

Quantitative Hazard & PPE Matrix
Exposure RouteHazard MechanismRequired PPECausality & Specification
Respiratory Inhalation of fine particulate dust (aerodynamic diameter <10 µm) leading to respiratory tract irritation[2][5].NIOSH-approved N95 or P100 particulate respirator.Prevents alveolar deposition of aluminum dust. Must be used if local exhaust ventilation (fume hood) is compromised[5].
Ocular Direct contact with airborne powder causing mechanical and chemical micro-abrasions (H319)[2].Tight-fitting chemical splash goggles.Standard safety glasses lack orbital seals, allowing fine aluminum salt dust to bypass the lenses[5].
Dermal (Hands) Prolonged contact causes defatting and dermatitis (H315)[4].Nitrile gloves (minimum 4 mil thickness).Nitrile provides superior resistance to organometallic salts compared to latex, preventing transdermal transfer[6].
Dermal (Body) Particulate accumulation on clothing leading to secondary exposure outside the lab.Flame-resistant (FR) lab coat, closed-toe non-porous shoes.Cotton lab coats can trap dust; FR coats mitigate static buildup which can ignite concentrated aluminum dust clouds.

Experimental Workflow: Safe Handling Protocol

To ensure trustworthiness, the following protocol integrates PPE usage directly into the operational workflow. This step-by-step methodology ensures that safety is not an afterthought, but an operational prerequisite.

Step 1: Environmental Preparation and Risk Assessment

  • Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents, strong bases, and excessive moisture[7].

  • Ground all receiving equipment to prevent electrostatic discharge, which is a critical risk when handling dry metallic powders.

Step 2: PPE Donning Sequence

  • Inspect nitrile gloves for micro-tears. Don the first pair (double-gloving is recommended for bulk transfers).

  • Put on the FR lab coat, ensuring cuffs are tucked over the inner glove layer to prevent wrist exposure.

  • Don the N95/P100 respirator (if handling outside a hood) and chemical splash goggles.

Step 3: Material Transfer and Weighing

  • Open the D-Glucaric acid, aluminium salt container only within the fume hood[4].

  • Use a static-dissipative, non-sparking spatula for transfer[6]. This prevents the triboelectric charging of the aluminum salt powder.

  • Weigh the material using a sealed analytical balance to prevent micro-dust dispersion into the laboratory environment.

Step 4: Post-Handling Doffing

  • Seal all primary containers tightly before removing them from the hood.

  • Remove the outer gloves inside the hood, turning them inside out to trap residual powder.

  • Wash hands thoroughly with soap and water immediately after removing the final layer of PPE[4].

Workflow Visualization

The following diagram illustrates the logical progression of risk management and spill response when handling this compound.

G Start Pre-Operation: Hood & Static Check PPE Don PPE: Respirator, Nitrile, Goggles, FR Coat Start->PPE Handling Handling: Non-Sparking Tools PPE->Handling Spill Spill Detected? Handling->Spill Cleanup Spill Protocol: Dry Sweep (No Water) Spill->Cleanup Yes Disposal Waste Disposal: Sealed HazMat Container Spill->Disposal No Cleanup->Disposal End Post-Operation: Doff PPE & Wash Disposal->End

Caption: Operational workflow and spill response logic for D-Glucaric acid, aluminium salt.

Operational and Disposal Plans

Spill Response Plan

In the event of a spill, the physical properties of aluminum salts dictate the response.

  • Evacuate and Assess: Step back and allow the fume hood to clear airborne dust.

  • Dry Cleanup: Do not use water initially, as some aluminum salts can react or become highly slippery/corrosive when wet[7][8]. Use a dry, non-sparking brush and dustpan to collect the powder.

  • Decontamination: Once the bulk powder is removed, wipe the area with a damp cloth, followed by a thorough wash with soap and water[4].

Waste Disposal Protocol

Proper disposal is critical for environmental responsibility and regulatory compliance.

  • Solid Waste: Collect all uncontaminated and contaminated aluminum salt waste in a clearly labeled, sealed, compatible plastic or glass container. Do not store in unlined metal containers[7].

  • Segregation: Keep this waste strictly separated from aqueous waste streams, strong acids, and bases to prevent exothermic reactions.

  • Institutional Transfer: Submit the sealed containers to your Environmental Health and Safety (EHS) department as hazardous solid waste, referencing the specific CAS number (84864-58-4)[1]. Never dispose of aluminum organometallic powders down the drain.

References

  • Gojira Fine Chemicals. "Safety Data Sheet: D-Glucaric Acid Calcium Salt". Available at: [Link]

  • Affinity Chemical. "Aluminum Sulfate Safe Storage and Handling". Available at: [Link]

  • Oregon State University. "Environmental Health and Safety: Aluminum Alkyls SOP". Available at: [Link]

  • NextSDS. "galactaric acid, aluminium salt — Chemical Substance Information". Available at: [Link]

Sources

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